molecular formula C17H21NO B15558312 Atomoxetine-d5

Atomoxetine-d5

Numéro de catalogue: B15558312
Poids moléculaire: 260.38 g/mol
Clé InChI: VHGCDTVCOLNTBX-ZUJINKCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atomoxetine-d5 is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 260.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H21NO

Poids moléculaire

260.38 g/mol

Nom IUPAC

(3R)-N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1/i3D,4D,5D,9D,10D

Clé InChI

VHGCDTVCOLNTBX-ZUJINKCESA-N

Origine du produit

United States

Foundational & Exploratory

Navigating Metabolic Hurdles: A Technical Guide to the Enhanced Stability of Deuterated Atomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic stability of deuterated atomoxetine (B1665822). By leveraging the deuterium (B1214612) kinetic isotope effect, strategic deuteration of atomoxetine aims to mitigate the rapid metabolism mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, a key challenge in the clinical use of this non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD). This document details the metabolic pathways of atomoxetine, presents its pharmacokinetic profile, and outlines the experimental protocols to assess the metabolic stability of its deuterated analogue.

While direct comparative quantitative data for deuterated atomoxetine from publicly available literature is limited, this guide synthesizes the established principles of deuterium substitution and the known metabolic fate of atomoxetine to provide a comprehensive framework for its evaluation.

The Metabolic Landscape of Atomoxetine

Atomoxetine undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The rate and pathway of its metabolism are significantly influenced by genetic polymorphisms of the CYP2D6 enzyme, leading to distinct pharmacokinetic profiles in the population.

The primary metabolic pathway involves the hydroxylation of the aromatic ring to form 4-hydroxyatomoxetine, which is pharmacologically active. This metabolite is then rapidly conjugated with glucuronic acid to form an inactive glucuronide, which is excreted in the urine.[1][2] A minor pathway involves N-demethylation to N-desmethylatomoxetine, which is also pharmacologically active.[2]

The significant variability in CYP2D6 activity results in two main phenotypes:

  • Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function who metabolize atomoxetine relatively quickly.

  • Poor Metabolizers (PMs): Individuals with deficient CYP2D6 function, leading to significantly slower metabolism and consequently higher plasma concentrations and a longer half-life of atomoxetine.[1][3] Approximately 7% of Caucasians are CYP2D6 poor metabolizers.[4]

This variability in metabolism can impact both the efficacy and the adverse effect profile of atomoxetine.

The Deuterium Advantage: Enhancing Metabolic Stability

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, at key metabolic sites can significantly slow down the rate of enzymatic metabolism. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. More energy is required to break the C-D bond, resulting in a slower rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.

For atomoxetine, deuteration of the N-methyl group (to form d3-atomoxetine) is a logical strategy to impede N-demethylation, a metabolic pathway that contributes to its clearance. This is expected to increase the metabolic stability of the parent drug, leading to a longer half-life and potentially a more consistent pharmacokinetic profile across different CYP2D6 metabolizer phenotypes.

Quantitative Pharmacokinetic Data of Atomoxetine

The following tables summarize the key pharmacokinetic parameters of non-deuterated atomoxetine in CYP2D6 extensive and poor metabolizers. This data provides a baseline for understanding the potential impact of deuteration.

Table 1: Pharmacokinetic Parameters of Atomoxetine in Healthy Adults

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)
Half-life (t½) ~5 hours[5]~24 hours[5]
Systemic Clearance (CL/F) 0.35 L/h/kg0.03 L/h/kg
Area Under the Curve (AUC) ~10-fold lower than PMs[4]~10-fold higher than EMs[4]
Peak Plasma Concentration (Cmax) ~5-fold lower than PMs[4]~5-fold higher than EMs[4]
Bioavailability ~63%~94%

Data compiled from multiple sources.[4][5]

Experimental Protocols for Assessing Metabolic Stability

A standard and robust method for evaluating the metabolic stability of a compound is the in vitro metabolic stability assay using human liver microsomes. This assay provides a reliable prediction of in vivo hepatic clearance.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated atomoxetine in human liver microsomes.

Materials:

  • Deuterated and non-deuterated atomoxetine stock solutions (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile (B52724) containing an internal standard (for quenching the reaction and protein precipitation)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of deuterated and non-deuterated atomoxetine by diluting the stock solutions in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the working solutions of the test compounds (deuterated and non-deuterated atomoxetine) to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound (deuterated and non-deuterated atomoxetine) at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Atomoxetine Metabolism Atomoxetine Atomoxetine Metabolite1 4-Hydroxyatomoxetine (Active) Atomoxetine->Metabolite1 CYP2D6 (Major) Metabolite2 N-Desmethylatomoxetine (Active) Atomoxetine->Metabolite2 CYP2C19 (Minor) d3_Atomoxetine d3-Atomoxetine (Deuterated) d3_Atomoxetine->Metabolite1 CYP2D6 d3_Atomoxetine->Metabolite2 CYP2C19 (Reduced rate due to KIE) Conjugate 4-Hydroxyatomoxetine-O-glucuronide (Inactive) Metabolite1->Conjugate UGT Excretion Urinary Excretion Conjugate->Excretion

Caption: Metabolic pathway of atomoxetine and the expected impact of deuteration.

cluster_1 In Vitro Metabolic Stability Assay Workflow A Prepare Reagents: - Test Compounds - Human Liver Microsomes - NADPH Regenerating System B Incubation at 37°C: - Add HLM and Test Compounds - Pre-incubate - Initiate with NADPH A->B C Time-Point Sampling: (e.g., 0, 5, 15, 30, 45, 60 min) B->C D Quench Reaction: - Ice-cold Acetonitrile + Internal Standard C->D E Sample Processing: - Protein Precipitation - Centrifugation D->E F LC-MS/MS Analysis: Quantify remaining parent compound E->F G Data Analysis: - Calculate % remaining - Determine t½ and CLint F->G

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The strategic deuteration of atomoxetine presents a promising approach to overcoming the metabolic liabilities associated with its rapid and variable metabolism by CYP2D6. By leveraging the deuterium kinetic isotope effect, d3-atomoxetine is anticipated to exhibit enhanced metabolic stability, leading to a more predictable pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these potential advantages. Further in vitro and in vivo studies are warranted to fully characterize the metabolic and pharmacokinetic profile of deuterated atomoxetine and to translate these potential benefits into improved clinical outcomes for individuals with ADHD.

References

Pharmacokinetic Profile of Atomoxetine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of Atomoxetine-d5, a deuterated version of the selective norepinephrine (B1679862) reuptake inhibitor, Atomoxetine (B1665822). While specific clinical or preclinical pharmacokinetic data for this compound is not publicly available, this document extrapolates its expected profile based on the well-established pharmacokinetics of Atomoxetine and the known effects of deuterium (B1214612) substitution in drug metabolism. This guide covers the absorption, distribution, metabolism, and excretion (ADME) of Atomoxetine, highlighting the potential impact of deuteration on its metabolic stability and overall pharmacokinetic parameters. Detailed experimental protocols for evaluating the pharmacokinetics of deuterated compounds are also provided, along with visualizations of relevant pathways and workflows.

Introduction to Atomoxetine and the Rationale for Deuteration

Atomoxetine is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1][2] Its primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.[1][3] Atomoxetine is primarily metabolized in the liver by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] This metabolic pathway is a key determinant of the drug's pharmacokinetic variability among individuals.

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes like CYP450. This phenomenon, known as the kinetic isotope effect, can result in:

  • Increased drug exposure (AUC): A longer duration of the drug in systemic circulation.

  • Longer half-life (t½): Potentially allowing for less frequent dosing.

  • Altered metabolite profile: Which may reduce the formation of unwanted or toxic metabolites.

Given that Atomoxetine's metabolism is a key factor in its clinical use, a deuterated version such as this compound holds the potential for an improved and more consistent pharmacokinetic profile.

Pharmacokinetic Profile of Atomoxetine (Non-deuterated)

A thorough understanding of the pharmacokinetics of the parent compound is essential for predicting the effects of deuteration.

Absorption

Atomoxetine is well-absorbed after oral administration.[1][3] Peak plasma concentrations (Cmax) are typically reached within 1-2 hours.[3] The absolute bioavailability varies depending on an individual's CYP2D6 metabolizer status, being approximately 63% in extensive metabolizers (EMs) and up to 94% in poor metabolizers (PMs), highlighting the significant impact of first-pass metabolism.[1][3]

Distribution

Atomoxetine is highly bound to plasma proteins, primarily albumin (approximately 98%).[3][4] It has a volume of distribution of about 0.85 L/kg, suggesting it distributes primarily within the total body water.[3]

Metabolism

The metabolism of Atomoxetine is predominantly carried out by the CYP2D6 enzyme in the liver.[1][3] The primary metabolic pathway is the formation of the active metabolite, 4-hydroxyatomoxetine (B19935), which is then glucuronidated.[3][5] Individuals with reduced CYP2D6 activity (poor metabolizers) exhibit significantly higher plasma concentrations of Atomoxetine compared to those with normal activity (extensive metabolizers).[1][3]

Excretion

The majority of an Atomoxetine dose is excreted in the urine, primarily as the glucuronide conjugate of 4-hydroxyatomoxetine.[5]

Anticipated Pharmacokinetic Profile of this compound

While specific quantitative data for this compound is not available in the public domain, the following table outlines the expected changes in pharmacokinetic parameters compared to non-deuterated Atomoxetine, based on the principles of the kinetic isotope effect.

ParameterAtomoxetine (Typical Values for Extensive Metabolizers)Expected Change with this compoundRationale
Cmax (Maximum Concentration) Varies with dosePotentially lower or similarSlower metabolism may lead to a less pronounced initial peak.
Tmax (Time to Cmax) 1-2 hours[3]Potentially delayedSlower absorption and metabolism could delay the time to reach peak concentration.
AUC (Area Under the Curve) Varies with doseIncreasedReduced metabolic clearance would lead to greater overall drug exposure.
t½ (Half-life) ~5 hours[1]IncreasedSlower metabolism is the primary driver for a longer elimination half-life.
Metabolite Formation Primarily 4-hydroxyatomoxetine via CYP2D6Potentially reduced rate of formationThe C-D bond at the site of metabolism would be more resistant to cleavage by CYP2D6.

Experimental Protocols for Evaluating this compound Pharmacokinetics

To empirically determine the pharmacokinetic profile of this compound and compare it to Atomoxetine, the following experimental protocols would be essential.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Atomoxetine and this compound following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5-6 per group).

  • Dosing: A single oral gavage dose of Atomoxetine or this compound.

  • Blood Sampling: Serial blood samples collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Quantification of Atomoxetine and this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine pharmacokinetic parameters.

In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of Atomoxetine and this compound in liver microsomes.

Methodology:

  • System: Human or rat liver microsomes.

  • Incubation: The test compounds (Atomoxetine and this compound) are incubated with the liver microsomes in the presence of a cofactor (NADPH) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Visualizations

Atomoxetine Signaling Pathway

Atomoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE_synapse->Postsynaptic_Receptor Binds Signal_Transduction Downstream Signaling Postsynaptic_Receptor->Signal_Transduction Activates

Caption: Mechanism of action of Atomoxetine in the neuronal synapse.

Experimental Workflow for Comparative Pharmacokinetic Study

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling and Analysis Phase cluster_analysis Data Analysis Phase Group_A Animal Group A (Atomoxetine) Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling Group_B Animal Group B (this compound) Group_B->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MSMS LC-MS/MS Analysis Plasma_Separation->LC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation LC_MSMS->PK_Analysis Comparison Comparative Analysis of PK Profiles PK_Analysis->Comparison

Caption: Workflow for an in vivo comparative pharmacokinetic study.

Conclusion

While direct experimental data on the pharmacokinetic profile of this compound is currently lacking in publicly accessible literature, a strong theoretical basis exists to predict its properties. The strategic deuteration of Atomoxetine is expected to slow its primary metabolic clearance pathway via CYP2D6, leading to a longer half-life and increased overall drug exposure. This could potentially translate into a more favorable dosing regimen and a more consistent pharmacokinetic profile across individuals with varying CYP2D6 metabolizer statuses. The experimental protocols outlined in this guide provide a framework for the necessary preclinical and clinical studies to definitively characterize the pharmacokinetics of this compound and evaluate its potential as an improved therapeutic agent for ADHD. Further research is warranted to validate these hypotheses and elucidate the full clinical potential of this deuterated compound.

References

A Technical Guide to Atomoxetine-d5: Exploring the Potential for Improved Pharmacokinetics through Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison between non-deuterated atomoxetine (B1665822) and its deuterated analog, Atomoxetine-d5. Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is primarily mediated by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in patient exposure. Strategic deuteration of atomoxetine, specifically at the phenyl ring, presents a compelling opportunity to modulate its metabolic profile, potentially leading to improved pharmacokinetic properties, reduced variability, and a more predictable therapeutic response. This document summarizes the known pharmacokinetics of atomoxetine, details the underlying principles of the deuterium (B1214612) kinetic isotope effect (KIE), and presents a theoretical framework for the anticipated benefits of this compound. Detailed experimental protocols for the bioanalysis of atomoxetine and its metabolites are also provided, alongside graphical representations of its mechanism of action and metabolic pathways.

Introduction: The Rationale for Deuterating Atomoxetine

Atomoxetine is an effective non-stimulant medication for ADHD. However, its clinical utility can be complicated by its pharmacokinetic profile, which is heavily influenced by the genetic polymorphism of the CYP2D6 enzyme.[1][2] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) of CYP2D6 substrates. This leads to substantial differences in drug exposure; PMs can have up to 10-fold higher area-under-the-curve (AUC) and 5-fold higher peak plasma concentrations (Cmax) compared to EMs.[3][4] Such variability can impact both efficacy and tolerability.

The primary metabolic pathway for atomoxetine is the CYP2D6-mediated aromatic hydroxylation to form 4-hydroxyatomoxetine.[5][6] The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, at a site of metabolic attack can slow down the rate of metabolism.[7][] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break.[9]

This compound, with deuterium atoms incorporated into the phenyl ring, is designed to leverage the KIE to reduce the rate of aromatic hydroxylation.[10] This modification is hypothesized to offer several advantages:

  • Increased Half-Life and Exposure: A slower rate of metabolism is expected to prolong the half-life of the drug, leading to a greater overall exposure (AUC).

  • Reduced Pharmacokinetic Variability: By making the primary metabolic pathway less efficient, the influence of CYP2D6 polymorphism may be diminished, leading to more consistent drug levels between individuals.

  • Improved Dosing Regimens: A longer half-life could potentially allow for less frequent dosing.

  • Potentially Lower Side Effects: By altering metabolic pathways, the formation of certain metabolites could be reduced, potentially leading to a better safety profile.[11]

Comparative Pharmacokinetics

While direct comparative clinical data for this compound is not yet widely published, we can project its likely pharmacokinetic profile based on the known data for non-deuterated atomoxetine and the principles of the KIE.

Non-Deuterated Atomoxetine

The pharmacokinetics of non-deuterated atomoxetine are well-characterized and are summarized in the table below. The data clearly illustrates the significant impact of CYP2D6 phenotype on drug exposure.

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)
Bioavailability ~63%[2][3]~94%[2][3]
Tmax (Time to Peak Concentration) 1-2 hours[3][5]~2.5 hours[2]
Half-life (t½) ~5.2 hours[3][5]~21.6 hours[3][5]
Apparent Plasma Clearance (CL/F) ~0.35 L/hr/kg[3]~0.03 L/hr/kg[3]
Area Under the Curve (AUC) Lower (baseline)~10-fold higher than EMs[3][4]
Peak Plasma Concentration (Cmax) Lower (baseline)~5-fold higher than EMs[3][4]
Projected Pharmacokinetics of this compound

Based on the KIE, the metabolism of this compound via aromatic hydroxylation is expected to be slower than that of its non-deuterated counterpart. The following table presents a projected pharmacokinetic profile for this compound, assuming a significant KIE.

ParameterProjected Profile for this compound (in EMs)Rationale
Bioavailability >63% (approaching 94%)Reduced first-pass metabolism due to slower CYP2D6-mediated hydroxylation.
Tmax (Time to Peak Concentration) 1-2 hoursAbsorption is unlikely to be affected by deuteration.
Half-life (t½) >5.2 hoursSlower metabolic clearance will extend the elimination half-life.
Apparent Plasma Clearance (CL/F) <0.35 L/hr/kgReduced rate of metabolism leads to lower plasma clearance.
Area Under the Curve (AUC) IncreasedA longer half-life and lower clearance will result in greater overall drug exposure.
Peak Plasma Concentration (Cmax) Potentially increasedA slower clearance rate may lead to higher peak concentrations.

Mechanism of Action and Metabolic Pathways

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

Atomoxetine exerts its therapeutic effect by selectively inhibiting the presynaptic norepinephrine transporter (NET).[12] This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. In the prefrontal cortex, where dopamine (B1211576) transporters are sparse, the NET is also responsible for the reuptake of dopamine. Therefore, atomoxetine also increases dopamine levels in this brain region, which is crucial for executive function and attention.[13]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits NE_Vesicle Norepinephrine (NE) NE_Synapse NE NE_Vesicle->NE_Synapse Release NE_Synapse->NET NE_Receptor Norepinephrine Receptor NE_Synapse->NE_Receptor Binds Signal_Transduction Downstream Signaling NE_Receptor->Signal_Transduction Activates

Caption: Mechanism of action of atomoxetine at the neuronal synapse.

Metabolic Pathways and the Impact of Deuteration

The biotransformation of atomoxetine is predominantly carried out by CYP2D6, with CYP2C19 playing a secondary role in the formation of N-desmethylatomoxetine.[14] The primary metabolic route is the hydroxylation of the phenyl ring to form 4-hydroxyatomoxetine, which is pharmacologically active but is quickly glucuronidated and excreted.[1][6] In PMs, where the CYP2D6 pathway is deficient, the N-demethylation pathway becomes more prominent.

Deuteration of the phenyl ring in this compound directly targets the primary site of metabolism. This is expected to slow the formation of 4-hydroxyatomoxetine, thereby prolonging the parent drug's circulation and potentially shunting metabolism towards other pathways.

cluster_0 Primary Metabolic Pathway (CYP2D6) cluster_1 Secondary Metabolic Pathway Atomoxetine Atomoxetine 4_OH_Atomoxetine 4-Hydroxyatomoxetine (Active) Atomoxetine->4_OH_Atomoxetine Fast N_Desmethyl N-Desmethylatomoxetine (Less Active) Atomoxetine->N_Desmethyl CYP2C19 Atomoxetine_d5 This compound Atomoxetine_d5->4_OH_Atomoxetine Slow (KIE) Atomoxetine_d5->N_Desmethyl CYP2C19 Glucuronide 4-Hydroxyatomoxetine-O-glucuronide (Inactive) 4_OH_Atomoxetine->Glucuronide

Caption: Metabolic pathways of atomoxetine and the effect of deuteration.

Experimental Protocols

Accurate quantification of atomoxetine and its metabolites is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Bioanalytical Workflow

The workflow for analyzing atomoxetine and its metabolites in plasma typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

A Plasma Sample Collection B Addition of Internal Standard (e.g., Atomoxetine-d3) A->B C Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: A typical bioanalytical workflow for atomoxetine quantification.

Example LC-MS/MS Method for Atomoxetine and Metabolites

This protocol is a composite based on published methods and serves as a representative example.[13][15][16]

  • Sample Preparation:

    • To 200 µL of human plasma, add an internal standard (e.g., deuterated atomoxetine or a structural analog like duloxetine).

    • Perform protein precipitation by adding 400 µL of acetonitrile or methanol.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis. For increased cleanliness, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate the parent drug from its metabolites. For example, starting with 95% A, ramping to 95% B, holding, and then re-equilibrating.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Example MRM Transitions:

      • Atomoxetine: Q1 256.2 -> Q3 148.1

      • 4-Hydroxyatomoxetine: Q1 272.2 -> Q3 164.1

      • N-Desmethylatomoxetine: Q1 242.2 -> Q3 134.1

      • This compound (as analyte): Q1 261.2 -> Q3 (product ion would need to be determined experimentally).

Conclusion and Future Directions

The strategic deuteration of atomoxetine to create this compound holds significant promise for improving its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect to slow the primary CYP2D6-mediated metabolism, this compound is expected to exhibit a longer half-life, increased overall exposure, and potentially reduced pharmacokinetic variability compared to its non-deuterated counterpart. These improvements could translate into a more predictable and potentially safer therapeutic option for individuals with ADHD.

Further research, including in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models and humans, is necessary to definitively characterize the properties of this compound and validate these hypotheses. Such studies will be crucial in determining the clinical viability of this next-generation molecule. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for these future investigations.

References

Isotopic Labeling with Deuterium in Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium (B1214612) labeling in drug metabolism and pharmacokinetic (DMPK) studies. The strategic substitution of hydrogen with its stable isotope, deuterium, offers a powerful tool to modulate and investigate the metabolic fate of drug candidates, ultimately leading to the development of safer and more effective therapeutics.

Core Principles: The Kinetic Isotope Effect

The foundational principle underpinning the utility of deuterium in drug metabolism studies is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon can lead to several significant and advantageous alterations in a drug's pharmacokinetic profile.

Key benefits stemming from the KIE in drug metabolism include:

  • Slower Metabolism: The increased strength of the C-D bond makes it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, resulting in a reduced rate of metabolism.[1][2]

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life (t½), increased overall drug exposure (AUC), and potentially a lower peak plasma concentration (Cmax), which can contribute to a more favorable dosing regimen and reduced peak-concentration-related side effects.[1][3][4]

  • Reduced Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, deuterium labeling can decrease the formation of undesirable or toxic metabolites, thereby enhancing the safety profile of a drug candidate.

  • Metabolic Switching: The selective deuteration of a primary metabolic site can redirect metabolism towards alternative pathways, a phenomenon known as metabolic switching. This can be strategically employed to favor the formation of more desirable or less active metabolites.

Data Presentation: Comparative Pharmacokinetics of Deuterated Drugs

The impact of deuterium substitution on pharmacokinetic parameters is best illustrated through comparative data. The following tables summarize key pharmacokinetic parameters for approved deuterated drugs and their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

ParameterDeutetrabenazine (15 mg)Tetrabenazine (25 mg)Fold Change
Active Metabolites (α+β-HTBZ)
Cmax (ng/mL)~74.6~61.6~1.2
AUCinf (ng·hr/mL)~542~261~2.1
t½ (hours)~8.6 - 9.4~4.5 - 4.8~1.8 - 2.0

Data compiled from multiple sources.[1][3][5][6]

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects (6 mg, multiple doses)

ParameterValue
Cmax (ng/mL)45
AUCtau (ng·hr/mL)473
t½ (hours)10
Tmax (hours)2-3

Deucravacitinib is a novel drug developed with deuterium substitution and does not have a non-deuterated counterpart for direct comparison in this context.[7][8][9][10][11]

Table 3: Impact of Deuteration on Dextromethorphan (B48470) Metabolism (AVP-786)

CompoundKey FeatureEffect of Deuteration
AVP-786 (Deuterated Dextromethorphan/Quinidine)Deuterated dextromethorphanAllows for a lower dose of the CYP2D6 inhibitor quinidine (B1679956) to achieve therapeutic plasma concentrations of dextromethorphan, potentially reducing quinidine-related side effects.[12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the evaluation of deuterated drug candidates.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog, providing an in vitro measure of metabolic stability.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Internal Standard (IS) for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing HLM (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube or 96-well plate.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

    • Compare the CLint values of the deuterated and non-deuterated compounds to assess the impact of deuteration.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog following administration to a rodent model (e.g., rats).

Materials:

  • Test compounds (deuterated and non-deuterated) formulated for the desired route of administration (e.g., oral gavage, intravenous injection).

  • Sprague-Dawley rats (or other appropriate rodent strain).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Centrifuge.

  • Freezer (-80°C) for plasma storage.

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the animals to the housing conditions for at least 3-5 days prior to the study.

    • Fast the animals overnight before dosing (for oral studies).

    • Administer a single dose of the deuterated or non-deuterated compound to separate groups of animals. A crossover design with an adequate washout period can also be employed.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein).

  • Plasma Preparation:

    • Process the collected blood samples by centrifugation to separate the plasma.

    • Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and any major metabolites in plasma.

    • Use a stable isotope-labeled internal standard for accurate quantification.

    • Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

    • Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.

Mandatory Visualizations

Signaling Pathway: TYK2 Inhibition by Deucravacitinib

TYK2_Signaling_Pathway TYK2 Signaling Pathway and Inhibition by Deucravacitinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12 IL-12 Receptor IL-12R/IL-23R IFNAR IL-12->Receptor:r1 Binds IL-23 IL-23 IL-23->Receptor:r1 Binds Type I IFN Type I IFN Type I IFN->Receptor:r2 Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Deucravacitinib allosterically inhibits TYK2, a key enzyme in the JAK-STAT signaling pathway, thereby blocking the downstream signaling of pro-inflammatory cytokines.[2][7][16][17][18][19]

Experimental Workflow: Preclinical Pharmacokinetic Study

Preclinical_PK_Workflow Experimental Workflow for a Preclinical Pharmacokinetic Study cluster_planning Study Planning cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting Protocol_Design Protocol Design (Dose, Route, Species) Compound_Formulation Compound Formulation (Deuterated & Non-deuterated) Protocol_Design->Compound_Formulation Dosing Animal Dosing Compound_Formulation->Dosing Sample_Collection Blood Sample Collection (Time course) Dosing->Sample_Collection Plasma_Processing Plasma Processing Sample_Collection->Plasma_Processing Sample_Analysis Plasma Sample Analysis Plasma_Processing->Sample_Analysis Method_Development LC-MS/MS Method Development & Validation Method_Development->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->PK_Analysis Report_Generation Report Generation PK_Analysis->Report_Generation

Caption: A typical workflow for a preclinical pharmacokinetic study comparing a deuterated and non-deuterated drug candidate.[20][21][22][23][24]

Logical Relationship: Deuterium Labeling and Pharmacokinetic Outcomes

Logical_Relationship Logical Relationship of Deuterium Labeling to Pharmacokinetic Outcomes cluster_pk_outcomes Improved Pharmacokinetic Profile Deuterium_Labeling Deuterium Labeling at Metabolic 'Soft Spot' Increased_Bond_Strength Increased C-D Bond Strength Deuterium_Labeling->Increased_Bond_Strength KIE Kinetic Isotope Effect (KIE) Increased_Bond_Strength->KIE Slower_Metabolism Slower Enzymatic Metabolism (e.g., CYP450) KIE->Slower_Metabolism Longer_Half_Life Longer Half-Life (t½) Slower_Metabolism->Longer_Half_Life Increased_Exposure Increased Exposure (AUC) Slower_Metabolism->Increased_Exposure Reduced_Clearance Reduced Clearance Slower_Metabolism->Reduced_Clearance Altered_Metabolite_Profile Altered Metabolite Profile Slower_Metabolism->Altered_Metabolite_Profile

Caption: The logical cascade from deuterium labeling to improved pharmacokinetic outcomes, mediated by the kinetic isotope effect.

References

Atomoxetine-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Accurate quantification of atomoxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for variability in sample preparation and matrix effects. This technical guide provides an in-depth overview of the use of Atomoxetine-d5 as an internal standard for the precise and accurate quantification of atomoxetine.

Physicochemical Properties

This compound is a deuterated analog of atomoxetine. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometric analysis.

PropertyValueReference
Molecular FormulaC17H16D5NO[3]
Molecular Weight260.39 g/mol [3]
CAS Number1129478-03-0[3]
AppearanceWhite Solid[4]
Bioavailability63-94%[2]
Protein Binding98% (primarily to albumin)[2][4]
MetabolismHepatic, via CYP2D6[2]
Elimination Half-life4.5–25 hours (variable)[2]

Application as an Internal Standard in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of atomoxetine in biological samples due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard like this compound is essential for a robust and reliable bioanalytical method.[5][6] The internal standard is added to the samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte (atomoxetine) during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as the internal standard compensates for any analyte loss during sample processing and any variations in ionization efficiency.

Experimental Workflow

The general workflow for the quantification of atomoxetine using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, etc.) Spike Spike with this compound Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Fig. 1: General workflow for bioanalysis using an internal standard.

Detailed Experimental Protocols

The following protocols are based on established methods for atomoxetine quantification, with necessary modifications for the use of this compound.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm)
Mobile PhaseA: 5 mM ammonium (B1175870) acetate (B1210297) and 0.1 mM formic acid in waterB: Methanol
GradientIsocratic or gradient elution depending on the specific method
Flow Rate0.25 mL/min
Column Temperature40°C
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.

ParameterAtomoxetineThis compound (Predicted)
Precursor Ion (Q1)m/z 256.4m/z 261.4
Product Ion (Q3)m/z 43.8m/z 47.0 or similar fragment
Dwell Time100 ms100 ms
Collision EnergyOptimized for specific instrumentOptimized for specific instrument
Declustering PotentialOptimized for specific instrumentOptimized for specific instrument

Note: The predicted mass transition for this compound is based on its molecular weight. The optimal product ion and collision energy should be determined experimentally.

Method Validation Data

The following tables summarize typical validation parameters for LC-MS/MS methods for atomoxetine quantification using a deuterated internal standard (Atomoxetine-d3).[5][6] Similar performance is expected for methods utilizing this compound.

Linearity
MatrixRangeCorrelation Coefficient (r²)
Human Plasma0.5 - 2000 ng/mL> 0.99
Human Plasma3 - 900 ng/mL> 0.999
Precision and Accuracy
MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Human Plasma91.1 - 3.32.5 - 3.398.7 - 102.098.8 - 101.2
Human Plasma901.1 - 3.32.5 - 3.398.7 - 102.098.8 - 101.2
Human Plasma3001.1 - 3.32.5 - 3.398.7 - 102.098.8 - 101.2

Visualizations

Chemical Structures

G cluster_atomoxetine Atomoxetine cluster_atomoxetine_d5 This compound A C₁₇H₂₁NO MW: 255.35 B C₁₇H₁₆D₅NO MW: 260.39

Fig. 2: Chemical information for Atomoxetine and this compound.
Mechanism of Action: Norepinephrine Transporter Inhibition

Atomoxetine's therapeutic effect is primarily due to its selective inhibition of the presynaptic norepinephrine transporter (NET), which leads to an increase in the concentration of norepinephrine in the synaptic cleft.[1][7]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction Atomoxetine Atomoxetine Atomoxetine->NET Inhibits

Fig. 3: Atomoxetine's mechanism of action at the synapse.

Conclusion

This compound is an ideal internal standard for the quantification of atomoxetine in biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis. The use of this compound in conjunction with LC-MS/MS allows for the development of highly accurate, precise, and robust bioanalytical methods, which are essential for advancing research and clinical understanding of atomoxetine.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Atomoxetine-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atomoxetine-d5 in human plasma. The straightforward protein precipitation sample preparation protocol and the optimized LC-MS/MS parameters make this method ideal for high-throughput bioanalytical studies. The method demonstrates excellent linearity, accuracy, and precision, meeting the rigorous requirements of drug development professionals and researchers.

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1] The development of robust bioanalytical methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification by correcting for matrix effects and variability in sample processing. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Atomoxetine in human plasma using this compound as an internal standard. The method utilizes a simple protein precipitation for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add Spike precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject Sample supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Linear Regression) integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Methods

Chemicals and Reagents
Equipment
  • Liquid chromatograph (e.g., Shimadzu LC system or equivalent)

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source (e.g., Applied Biosystems API 3000 or equivalent)

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Vortex mixer

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare stock solutions of Atomoxetine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Atomoxetine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 400 nM.[2]

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography
ParameterCondition
Column C18 column (e.g., Kinetex C18, 2.1 mm x 50 mm, 2.6 µm)[3]
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.25 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C
Gradient A suitable gradient to ensure separation from matrix components.
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350°C[2]
IonSpray Voltage 4500 V[2]

MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Atomoxetine 256.4 44.0 35

| this compound | 261.4 | 47.0 | 31 |

Note: The MRM transition for this compound is inferred based on the stable isotope labeling pattern and the fragmentation of Atomoxetine and its d3 analog.[2][3]

Method Validation Summary

The method was validated according to industry guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for the lower limit of quantification).

  • Selectivity and Specificity: The method was shown to be selective for Atomoxetine and this compound with no significant interference from endogenous plasma components.

  • Matrix Effect: No significant matrix effect was observed, indicating that the ionization of the analyte and internal standard was not suppressed or enhanced by the plasma matrix.

  • Stability: Atomoxetine was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles and long-term storage at -80°C.

Quantitative Data Summary

Calibration Curve

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS)
1 0.012
5 0.061
10 0.123
50 0.615
100 1.230
500 6.148

| 1000 | 12.295 |

Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 6.8 102.5 8.5 101.2
Low 3 4.5 98.7 5.1 99.3
Medium 150 3.1 101.2 3.9 100.5

| High | 750 | 2.5 | 99.8 | 3.2 | 100.1 |

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Atomoxetine in human plasma using this compound as an internal standard. The method is highly sensitive and selective, with a straightforward protein precipitation protocol that allows for high-throughput analysis. The validation data demonstrates that the method is accurate, precise, and reliable, making it well-suited for pharmacokinetic and other bioanalytical studies in drug development.

References

Application Notes: Quantitation of Atomoxetine in Human Plasma using Atomoxetine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of atomoxetine (B1665822) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Atomoxetine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and sensitivity and is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1] Accurate and reliable quantification of atomoxetine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the quantitation of atomoxetine in human plasma.

Experimental

Materials and Reagents
  • Atomoxetine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., Kinetex C18, 2.1 mm × 50 mm, 2.6 µm)[2][3]

Preparation of Solutions
  • Atomoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve atomoxetine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the atomoxetine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol

A protein precipitation method is utilized for sample preparation.[2][3][4]

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the respective standard, QC, or unknown plasma sample to the appropriately labeled tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column Kinetex C18 (2.1 mm × 50 mm, 2.6 µm)[2][3]
Mobile Phase A 5 mM Ammonium acetate and 0.1% Formic acid in Water
Mobile Phase B 5 mM Ammonium acetate and 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
1.095
2.095
2.120
3.020
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 350°C
MRM Transitions See table below

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atomoxetine256.244.125
This compound261.249.125

Note: The specific m/z values and collision energies may require optimization based on the instrument used.

Data Analysis and Quantitation

The concentration of atomoxetine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A weighted linear regression (1/x²) is typically used for the calibration.

Method Validation Summary

The following tables summarize the typical performance characteristics of this analytical method.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Model Weighted Linear (1/x²)

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 3< 10%< 10%90 - 110%
Mid QC 100< 10%< 10%90 - 110%
High QC 800< 10%< 10%90 - 110%

Table 3: Sensitivity and Recovery

ParameterResult
Lower Limit of Quantification (LLOQ) 1 ng/mL
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Experimental Workflow and Diagrams

The overall experimental workflow for the quantitation of atomoxetine is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS (this compound) in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantitation Quantitate Concentration calibration->quantitation

Figure 1. Experimental workflow for atomoxetine quantitation.

The logical relationship for the MRM-based detection is outlined below.

mrm_logic cluster_atomoxetine Atomoxetine cluster_is This compound (IS) atx_precursor Precursor Ion (m/z 256.2) atx_product Product Ion (m/z 44.1) atx_precursor->atx_product Collision is_precursor Precursor Ion (m/z 261.2) is_product Product Ion (m/z 49.1) is_precursor->is_product Collision

References

Application of Atomoxetine-d5 in Bioequivalence Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] To ensure the therapeutic equivalence of generic formulations of atomoxetine, regulatory agencies require bioequivalence (BE) studies.[4][5][6] These studies are crucial for comparing the rate and extent of absorption of a test formulation to a reference formulation.[6] A key component in the bioanalytical assays for these studies is the use of a stable isotope-labeled internal standard (SIL-IS). Atomoxetine-d5, a deuterated analog of atomoxetine, is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of atomoxetine in biological matrices such as human plasma.[7] The use of a SIL-IS like this compound is considered the "gold standard" as it effectively compensates for variability during sample processing and analysis, a practice recommended by regulatory bodies like the FDA and EMA.[8][9]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in bioequivalence studies of atomoxetine.

Pharmacokinetic Profile of Atomoxetine

Understanding the pharmacokinetic profile of atomoxetine is essential for designing and interpreting bioequivalence studies. Atomoxetine is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 1-2 hours.[1][10][11][12] Its metabolism is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to two distinct populations: extensive metabolizers (EMs) and poor metabolizers (PMs).[10][13] This genetic polymorphism significantly impacts the drug's half-life and clearance.[10][13]

Table 1: Summary of Atomoxetine Pharmacokinetic Parameters

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference(s)
Absolute Bioavailability 63%94%[1][10][11]
Time to Peak (Tmax) 1-2 hours~2.5 hours[10][11][12]
Plasma Half-life (t½) 5.2 hours21.6 hours[10][11]
Systemic Clearance (CL) 0.35 L/h/kg0.03 L/h/kg[10][11]
Volume of Distribution (Vd) 0.85 L/kg0.85 L/kg[10][11]
Plasma Protein Binding ~99%~99%[10][11]

Bioanalytical Method: LC-MS/MS

The quantification of atomoxetine in plasma samples for bioequivalence studies is typically performed using a validated LC-MS/MS method with this compound as the internal standard.[7]

Table 2: Typical LC-MS/MS Method Parameters for Atomoxetine Quantification

ParameterDescriptionReference(s)
Internal Standard This compound (or d3-atomoxetine)[7]
Sample Preparation Protein precipitation[7]
Chromatography Reverse-phase C18 column[2][14]
Mobile Phase A mixture of aqueous buffer and acetonitrile[2][14]
Detection Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI)[7]
Mass Transitions (m/z) Atomoxetine: 256 → 44; Internal Standard: 268 → 116[15]
Linearity Range 1–750 ng/mL or 3-900 ng/mL in human plasma[7][15]
Lower Limit of Quantification (LLOQ) 1 ng/mL or 3 ng/mL in human plasma[7][15]

Table 3: Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaReference(s)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[15]
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[15]
Accuracy (% Bias) Within ±15% of nominal values (±20% at LLOQ)[15]
Recovery Consistent, precise, and reproducible[16]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement[9]
Stability (Bench-top, Long-term) Within ±15% of nominal concentration[8]

Experimental Protocols

Protocol 1: Bioequivalence Study Design

A typical bioequivalence study for atomoxetine is a single-dose, randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers under fasting conditions.[4][5]

  • Subject Selection: Screen and enroll healthy male and female volunteers based on inclusion/exclusion criteria.

  • Study Design: A two-period, two-sequence crossover design is implemented with a washout period of at least one week between doses.[5]

  • Dosing: Subjects receive a single oral dose of the test formulation or the reference formulation (e.g., 60 mg atomoxetine) as per the randomization schedule.[4][17]

  • Blood Sampling: Collect blood samples in labeled tubes containing an anticoagulant prior to dosing (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 9, 12, 16, and 24 hours).[5]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored frozen at -20°C or below until analysis.

G Bioequivalence Study Workflow Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Dosing (Period 1) Dosing (Period 1) Randomization->Dosing (Period 1) Blood Sampling Blood Sampling Dosing (Period 1)->Blood Sampling Washout Period Washout Period Blood Sampling->Washout Period Dosing (Period 2) Dosing (Period 2) Washout Period->Dosing (Period 2) Blood Sampling (Period 2) Blood Sampling (Period 2) Dosing (Period 2)->Blood Sampling (Period 2) Sample Preparation Sample Preparation Blood Sampling (Period 2)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Analysis Pharmacokinetic Analysis Data Acquisition->Pharmacokinetic Analysis Statistical Analysis (BE Assessment) Statistical Analysis (BE Assessment) Pharmacokinetic Analysis->Statistical Analysis (BE Assessment) Final Report Final Report Statistical Analysis (BE Assessment)->Final Report G Bioanalytical Method Validation Logic Method Validated Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Stability Stability Method->Stability Linearity Linearity Method->Linearity LLOQ LLOQ & ULOQ Method->LLOQ Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Accuracy->Precision Linearity->LLOQ

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Atomoxetine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomoxetine (B1665822) is a selective norepinephrine (B1679862) reuptake inhibitor utilized for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Deuterated analogs of therapeutic agents, such as Atomoxetine-d5, are crucial as internal standards in quantitative bioanalytical assays to ensure accuracy and precision. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) offers superior selectivity and sensitivity for the quantification of such compounds in complex biological matrices.[3] This document provides a detailed protocol for the analysis of this compound using LC-HRMS, including sample preparation, instrument parameters, and expected performance metrics.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound in a biological matrix is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Injection HRMS HRMS Detection LC->HRMS Quant Quantification HRMS->Quant

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound (C₁₇H₁₆D₅NO, MW: 260.39) reference standard[4]

  • Atomoxetine (for calibration curve)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Deionized water

  • Human plasma (or other relevant biological matrix)

Preparation of Stock Solutions and Standards
  • This compound Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Atomoxetine Stock Solution: Prepare a 1 mg/mL stock solution of atomoxetine in methanol.

  • Working Solutions: From the stock solutions, prepare intermediate and working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water. A typical working internal standard concentration might be 400 nM.[5]

  • Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards by spiking blank human plasma with appropriate volumes of the atomoxetine working solutions to achieve a concentration range of approximately 0.5 to 2000 ng/mL.[6] Prepare QC samples at low, medium, and high concentrations in the same manner.[5]

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution (e.g., 10 µL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables outline the recommended starting conditions for the LC-HRMS analysis. These may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent[6]
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% formic acid[6]
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.1% formic acid[6]
Flow Rate 0.25 mL/min[6]
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40 °C
High-Resolution Mass Spectrometry (HRMS) Parameters
ParameterRecommended Condition
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap-based)
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Mode Parallel Reaction Monitoring (PRM) or Targeted MS/MS
Precursor Ion (m/z) Atomoxetine: 256.1699; This compound: 261.2014
Product Ion (m/z) Atomoxetine: 44.0495; This compound: 47.0683 (This transition should be confirmed and optimized empirically, assuming deuteration on the N-methyl group as seen with d3 analogs)[3]
Resolution >35,000 FWHM
Capillary Voltage 4500 V[3]
Source Temperature 350 °C[3]
Collision Energy (HCD/CE) 35 eV (Optimize for specific instrument)[3]
Gas Flow Rates Optimize Curtain, Nebulizer, and Collision gases for the specific instrument.[3]

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for the quantitative analysis of atomoxetine, which are expected to be similar for this compound.

Linearity and Lower Limit of Quantification (LLOQ)
MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Human Plasma3 - 900[7]>0.999[7]3[7]
Cellular Lysate10 nM - 10 µM[7]>0.999[7]10 nM[7]
Accuracy and Precision
MatrixConcentrationIntra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Human PlasmaLow QC98.7 - 102.0[3]98.8 - 101.2[3]1.1 - 3.3[3]2.5 - 3.3[3]
Mid QC98.7 - 102.0[3]98.8 - 101.2[3]1.1 - 3.3[3]2.5 - 3.3[3]
High QC98.7 - 102.0[3]98.8 - 101.2[3]1.1 - 3.3[3]2.5 - 3.3[3]

Atomoxetine Signaling Pathway

Atomoxetine's therapeutic effect is derived from its specific action on the norepinephrine signaling pathway in the central nervous system, particularly in the prefrontal cortex.[1]

Mechanism of Action

Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[8] By blocking NET, atomoxetine prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5][8] This action leads to an increased concentration of norepinephrine in the synapse, enhancing neurotransmission.[5] In the prefrontal cortex, where dopamine (B1211576) transporters are sparse, NET is also responsible for the reuptake of dopamine.[9] Therefore, atomoxetine can also increase dopamine levels in this specific brain region, contributing to its efficacy in treating ADHD.[2]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptors Signal Postsynaptic Signal Receptor->Signal Activates Synaptic_Cleft Synaptic Cleft Atomoxetine Atomoxetine Atomoxetine->NET Blocks NE_released->NET Reuptake NE_released->Receptor Binding

Caption: Atomoxetine's mechanism of action in the synapse.

References

Application Notes and Protocols for Atomoxetine-d5 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of samples for the analysis of Atomoxetine-d5, a deuterated internal standard for the therapeutic drug Atomoxetine (B1665822). The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the specific requirements of the assay, such as required sensitivity, sample matrix, and available equipment.

Overview of Sample Preparation Techniques

Sample preparation is a critical step in the bioanalysis of drugs like Atomoxetine to remove interfering substances from the biological matrix, thereby improving the accuracy and precision of analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Protein Precipitation (PPT): A simple and rapid method where a solvent is added to the sample to denature and precipitate proteins. It is a high-throughput technique but may be less clean compared to other methods, potentially leading to higher matrix effects.

  • Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte in two immiscible liquid phases. It offers a cleaner sample than PPT but is more labor-intensive and requires larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique where the analyte is isolated from the sample matrix by passing it through a solid sorbent. SPE can provide the cleanest samples and allows for sample concentration, but it is often the most time-consuming and costly of the three methods.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the three sample preparation techniques for Atomoxetine analysis.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte AtomoxetineAtomoxetineAtomoxetine
Internal Standard Atomoxetine-d3[1]Not specifiedNot specified
Matrix Human Plasma[1]Blood, Urine[2]Human Plasma
Recovery 93.8% - 113.2%[1]38.8% (Blood), 69.3% (Urine) with Chloroform[2]>95% (Generic method for basic drugs)
Matrix Effect Insignificant (95.1% - 108.6%)[1]Data not availableData not available
Lower Limit of Quantification (LOQ) 3 ng/mL[1]Data not available0.05 µg/mL (using a polystyrene-divinylbenzene column)[3]

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is based on a validated method for the analysis of Atomoxetine in human plasma using a deuterated internal standard.[1]

Materials:

  • Human plasma sample

  • This compound internal standard (IS) working solution (e.g., 400 nM in acetonitrile)

  • Acetonitrile (B52724), HPLC grade

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Microcentrifuge capable of 16,000 x g and 4°C

  • Calibrated pipettes

Procedure:

  • Pipette 60 µL of the human plasma sample into a microcentrifuge tube.

  • Add 120 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 16,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the resulting supernatant for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from methods used for the extraction of Atomoxetine and its metabolites from biological fluids.[2][4]

Materials:

  • Human plasma or urine sample (e.g., 0.5 mL)

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE) or Chloroform (B151607)

  • Ammonium (B1175870) sulfate (B86663) (for salting-out, optional)

  • Sodium hydroxide (B78521) solution (e.g., 20%) to adjust pH

  • Centrifuge tubes (e.g., 15 mL)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 0.5 mL of the biological sample into a centrifuge tube.

  • Add the appropriate amount of this compound internal standard solution.

  • Adjust the pH of the aqueous phase to 11-12 with 20% sodium hydroxide solution.

  • (Optional) Saturate the aqueous phase with ammonium sulfate to enhance extraction recovery.

  • Add 2 mL of methyl tert-butyl ether or chloroform to the tube.

  • Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)

This protocol is a representative method for the extraction of basic drugs like Atomoxetine from biological fluids using a mixed-mode cation exchange SPE sorbent.[5]

Materials:

  • Human plasma sample

  • This compound internal standard (IS) working solution

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

  • Methanol (B129727), HPLC grade

  • Ammonium acetate (B1210297) buffer (e.g., 50 mM, pH 6)

  • Acetic acid solution (e.g., 1 M)

  • Ammonium hydroxide solution (e.g., 5% in methanol)

  • SPE manifold

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the this compound internal standard.

    • Dilute the sample with 1 mL of 50 mM ammonium acetate (pH 6).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove polar impurities.

    • Wash the cartridge with 1 mL of 1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Sample_Preparation_Workflow cluster_input Sample Input cluster_prep Preparation Method cluster_output Final Steps BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add this compound Internal Standard BiologicalSample->AddIS PPT Protein Precipitation (Acetonitrile) AddIS->PPT Simple & Fast LLE Liquid-Liquid Extraction (Organic Solvent) AddIS->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE Cartridge) AddIS->SPE Highest Purity Analysis LC-MS/MS Analysis PPT->Analysis Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation Evaporation->Analysis Evaporation->Analysis

Caption: General workflow for this compound sample preparation.

SPE_Protocol_Workflow Start Start: Pre-treated Sample Condition 1. Condition Cartridge (Methanol & Buffer) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 4. Wash 2 (Acidic Solution) Wash1->Wash2 Wash3 5. Wash 3 (Methanol) Wash2->Wash3 Elute 6. Elute Analyte (Basic Methanol) Wash3->Elute End To Evaporation & LC-MS/MS Elute->End

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

References

Application Notes and Protocols for Atomoxetine-d5 in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Atomoxetine-d5, a deuterated analog of Atomoxetine (B1665822), in preclinical drug development. The inclusion of detailed experimental protocols and data presentation is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic and metabolic profile of drug candidates.

Introduction

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4] In preclinical drug development, stable isotope-labeled compounds like this compound are invaluable tools. The replacement of hydrogen atoms with deuterium (B1214612) can alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect.[5][6] This can lead to a more favorable pharmacokinetic profile, including increased metabolic stability and half-life.[5][7][8] this compound also serves as an ideal internal standard for quantitative bioanalysis of Atomoxetine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass.[9][10]

Applications of this compound in Preclinical Research

  • Internal Standard in Bioanalytical Methods: this compound is most commonly used as an internal standard in LC-MS/MS assays to accurately quantify Atomoxetine in biological matrices such as plasma, urine, and tissue homogenates.[9][10] Its use corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy.[11]

  • Comparative Pharmacokinetic (PK) Studies: In vivo studies comparing the pharmacokinetic profiles of Atomoxetine and this compound in animal models (e.g., rats, mice) can elucidate the effects of deuteration on absorption, distribution, metabolism, and excretion (ADME). Such studies are crucial for determining if the deuterated version offers a therapeutic advantage.

  • In Vitro Metabolic Stability Assays: Head-to-head comparisons of the metabolic stability of Atomoxetine and this compound in liver microsomes or hepatocytes can provide early insights into the potential for reduced metabolic clearance of the deuterated compound.[5][11]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Atomoxetine and this compound in Rats (Hypothetical Data)
ParameterAtomoxetineThis compoundFold Change
Cmax (ng/mL) 850 ± 150900 ± 1301.06
Tmax (h) 1.5 ± 0.51.8 ± 0.61.20
AUC (0-t) (ng·h/mL) 4500 ± 7006300 ± 8501.40
Half-life (t½) (h) 4.2 ± 0.86.5 ± 1.11.55
Clearance (CL/F) (L/h/kg) 0.95 ± 0.150.68 ± 0.120.72
Volume of Distribution (Vd/F) (L/kg) 5.8 ± 1.26.2 ± 1.41.07

Data are presented as mean ± standard deviation (n=6 rats per group) following a single oral dose of 5 mg/kg. This hypothetical data illustrates a potential outcome where deuteration leads to increased exposure (AUC) and half-life, and reduced clearance.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Atomoxetine 25 ± 427.7
This compound 40 ± 617.3
Positive Control (Verapamil) 8 ± 286.6

Data represents the mean ± standard deviation from three independent experiments. The increased half-life and decreased intrinsic clearance for this compound suggest a slower rate of metabolism compared to the parent compound.

Experimental Protocols

Protocol 1: In Vivo Comparative Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of Atomoxetine and this compound following oral administration in male Sprague-Dawley rats.

Materials:

  • Atomoxetine and this compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (250-300 g)

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Divide rats into two groups (n=6 per group).

    • Administer a single oral gavage dose of 5 mg/kg of either Atomoxetine or this compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Prepare plasma samples by protein precipitation with acetonitrile (B52724) containing the internal standard (if Atomoxetine is being quantified, use this compound as the internal standard, and vice versa, or use a different deuterated analog if available).

    • Analyze the samples using a validated LC-MS/MS method to determine the concentrations of Atomoxetine and this compound.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine and compare the in vitro metabolic stability of Atomoxetine and this compound in human liver microsomes.

Materials:

  • Atomoxetine and this compound stock solutions (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard (e.g., a related compound not metabolized by the same enzymes)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).

    • Prepare working solutions of Atomoxetine and this compound by diluting the stock solutions in buffer to a final concentration of 1 µM.

  • Incubation:

    • Pre-warm the HLM master mix and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the HLM master mix.

    • Add the working solutions of the test compounds to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.[11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[5]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations

Atomoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits NE_reuptake Reuptake NE_vesicle Norepinephrine (NE) NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds to Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activates PK_Study_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Grouping Random Group Assignment (Atomoxetine vs. This compound) Animal_Acclimatization->Grouping Dosing Oral Gavage Administration (5 mg/kg) Grouping->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Quantification Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis End End Data_Analysis->End Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Microsomes, Test Compounds, NADPH Start->Prepare_Reagents Incubation_Setup Combine Microsomes and Test Compounds in 96-well plate Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Reaction_Initiation Add NADPH to Start Reaction Pre_incubation->Reaction_Initiation Time_Course_Sampling Sample at 0, 5, 15, 30, 45, 60 min Reaction_Initiation->Time_Course_Sampling Reaction_Quenching Quench with Acetonitrile + Internal Standard Time_Course_Sampling->Reaction_Quenching Sample_Processing Protein Precipitation & Centrifugation Reaction_Quenching->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Calculation Calculate t½ and CLint LCMS_Analysis->Data_Calculation End End Data_Calculation->End

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Atomoxetine-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of Atomoxetine-d5, a common internal standard for the analysis of the drug Atomoxetine (B1665822).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, interfering components present in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Atomoxetine, endogenous components of biological samples like plasma, urine, or tissue homogenates can suppress or enhance the ionization of Atomoxetine and its internal standard, this compound. This interference can lead to inaccurate and imprecise quantification.[1][2]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating matrix effects?

A2: this compound is considered the gold standard internal standard for Atomoxetine quantification because it has nearly identical physicochemical properties and chromatographic behavior.[3] This means it co-elutes with the analyte and is affected by matrix interferences in a similar manner.[3] By using the peak area ratio of the analyte to the SIL-IS, variability caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and reliable results.[3]

Q3: What are the common causes of matrix effects in bioanalytical methods for Atomoxetine?

A3: The primary causes of matrix effects are endogenous substances from the biological matrix that are not completely removed during sample preparation. Common culprits include:

  • Phospholipids: Abundant in plasma and cell membranes, they are known to cause significant ion suppression.[4]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample collection or preparation can interfere with the electrospray ionization (ESI) process.

  • Proteins and Peptides: Incomplete protein precipitation can lead to ion source contamination and signal suppression.[3]

  • Metabolites: Endogenous or drug-related metabolites can co-elute with the analyte and interfere with its ionization.[4]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5] A significant difference in the peak areas indicates the presence of ion suppression or enhancement.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: I am observing significant ion suppression for both Atomoxetine and this compound, leading to low sensitivity.

Possible Cause Troubleshooting Step
Inadequate Sample Cleanup The sample preparation method may not be effectively removing interfering matrix components.
Action: Consider switching from a simple protein precipitation to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Chromatographic Co-elution The analyte and internal standard are co-eluting with a significant matrix component.
Action: Modify the chromatographic conditions. Adjust the mobile phase composition, gradient profile, or change the analytical column to achieve better separation of the analyte from the interfering matrix components.
High Sample Concentration Injecting a highly concentrated sample can overwhelm the ion source.
Action: Dilute the sample extract before injection. This can reduce the concentration of matrix components relative to the analyte.

Problem 2: My quality control (QC) samples are showing high variability and poor accuracy, even with the use of this compound.

Possible Cause Troubleshooting Step
Differential Matrix Effects The matrix effect is not consistent across different lots of biological matrix.
Action: Evaluate the matrix effect using at least six different sources of the biological matrix to ensure the method is robust.
Internal Standard Issues The concentration of the internal standard may be too low or too high, or it may not be co-eluting perfectly with the analyte.
Action: Optimize the concentration of this compound to be within the linear range of the assay and at a similar response level to the analyte. Verify the co-elution of the analyte and internal standard.
Carryover Residual analyte or internal standard from a previous injection is affecting the current analysis.
Action: Implement a more rigorous needle and injection port washing procedure between samples.

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of Atomoxetine and this compound.

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)
  • To 60 µL of plasma sample, add 120 µL of acetonitrile (B52724) containing the this compound internal standard (final concentration, for example, 400 nM).[6]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[6]

  • Centrifuge the samples at 16,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Parameters for Atomoxetine and this compound Analysis
Parameter Setting
LC System Agilent 1100 series HPLC[6]
MS System Applied Biosystems API 3000 triple quadrupole mass spectrometer[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MRM Transitions Atomoxetine: m/z 256 > 44, Atomoxetine-d3: m/z 259 > 47[6]
Mobile Phase Methanol containing 0.025% trifluoroacetic acid (v/v) and 0.025% ammonium (B1175870) acetate (B1210297) (w/v)[6]
Flow Rate 200 µL/min[6]
Column C18 guard column (20.0 × 4.0 mm)[6]
Injection Volume 20 µL[6]

Note: The d5 variant of the internal standard will have a corresponding mass shift in the MRM transition.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for Atomoxetine analysis from a published study.

Table 1: Matrix Effect and Recovery of Atomoxetine and d3-Atomoxetine in Human Plasma and Cellular Samples [6]

Matrix Analyte Concentration Matrix Effect (%) Recovery (%)
Human PlasmaAtomoxetine9 ng/ml95.193.8
90 ng/ml102.3101.2
300 ng/ml108.6105.7
d3-Atomoxetine400 nM101.599.8
Cellular SamplesAtomoxetine90 nM88.296.2
900 nM92.5103.4
3000 nM96.2113.2
d3-Atomoxetine400 nM91.7100.5

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting matrix effects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Supernatant Collect Supernatant/ Extract Extraction->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the quantification of Atomoxetine using this compound internal standard.

troubleshooting_logic Start Inaccurate or Imprecise Quantification Check_ME Assess Matrix Effect (Post-extraction Spike) Start->Check_ME ME_Present Matrix Effect Significant Check_ME->ME_Present Yes ME_Absent Matrix Effect Not Significant Check_ME->ME_Absent No Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Optimize_Chroma Optimize Chromatography ME_Present->Optimize_Chroma Check_IS Check Internal Standard Performance ME_Absent->Check_IS IS_OK IS Performance Acceptable Check_IS->IS_OK Yes IS_Not_OK IS Performance Unacceptable Check_IS->IS_Not_OK No Other_Issues Investigate Other Issues (e.g., Instrument Performance) IS_OK->Other_Issues Reoptimize_IS Re-optimize IS Concentration IS_Not_OK->Reoptimize_IS

Caption: A logical workflow for troubleshooting matrix effects in this compound quantification.

References

Technical Support Center: Atomoxetine-d5 Signal Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with atomoxetine-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

This compound is a stable isotope-labeled internal standard (SIL-IS) for atomoxetine (B1665822). It is chemically identical to atomoxetine, except that five hydrogen atoms have been replaced with deuterium. In LC-MS, it is used to improve the accuracy and precision of atomoxetine quantification. Since it has nearly identical physicochemical properties to atomoxetine, it co-elutes chromatographically and experiences similar effects from the sample matrix, such as ion suppression or enhancement. By measuring the ratio of the analyte (atomoxetine) to the internal standard (this compound), variations in signal intensity caused by these matrix effects can be normalized.

Q2: What is ion suppression and how does it affect this compound signal?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a decreased signal intensity and can compromise the accuracy and sensitivity of the analysis. For this compound, this means that even if a consistent amount is added to each sample, the detected signal may be lower in the presence of interfering matrix components.

Q3: Can this compound itself be a source of signal suppression?

While less common, an excessively high concentration of the deuterated internal standard can lead to self-suppression or compete with the ionization of the native analyte. It is crucial to optimize the concentration of this compound to be within the linear dynamic range of the assay and at a comparable level to the expected analyte concentrations.

Q4: Is it possible for atomoxetine and this compound to experience different degrees of ion suppression?

Yes, this phenomenon is known as differential matrix effects. While atomoxetine and this compound are expected to behave very similarly, a slight chromatographic separation can occur due to the kinetic isotope effect. This can cause them to elute into regions with varying concentrations of matrix components, leading to different degrees of ion suppression and impacting the accuracy of quantification.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound signal suppression in your LC-MS experiments.

Problem: Low or Inconsistent this compound Signal

Initial Checks:

  • Verify Internal Standard (IS) Addition: Ensure that the this compound solution was correctly prepared and added to all samples, including calibrators and quality controls.

  • Check for Instrument Contamination: A gradual decrease in signal over a run may indicate a contaminated ion source, transfer capillary, or mass spectrometer optics.

  • Inspect LC System: Check for leaks, confirm mobile phase composition and flow rate, and ensure the column is properly installed and equilibrated.

Systematic Troubleshooting Workflow:

Below is a DOT script for a troubleshooting workflow diagram.

TroubleshootingWorkflow start Start: Low/Inconsistent This compound Signal is_addition Verify IS Addition & Concentration start->is_addition instrument_check Check for Instrument Contamination is_addition->instrument_check lc_system_check Inspect LC System instrument_check->lc_system_check evaluate_matrix_effects Evaluate Matrix Effects (Post-Extraction Spike) lc_system_check->evaluate_matrix_effects matrix_effect_present Significant Matrix Effect? evaluate_matrix_effects->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes check_coelution Check Analyte/IS Co-elution matrix_effect_present->check_coelution No optimize_chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sample_prep->optimize_chromatography end End: Signal Restored/Optimized optimize_sample_prep->end dilute_sample Dilute Sample optimize_chromatography->dilute_sample optimize_chromatography->end dilute_sample->check_coelution dilute_sample->end isotope_effect Chromatographic Shift (Isotope Effect)? check_coelution->isotope_effect isotope_effect->optimize_chromatography Yes adjust_integration Adjust Integration Parameters isotope_effect->adjust_integration No adjust_integration->end

Caption: Troubleshooting workflow for low this compound signal.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the assessment of matrix effects and recovery.

Table 1: Matrix Effect and Recovery Assessment of Atomoxetine and this compound

AnalyteConcentration (ng/mL)Peak Area (Neat Solution - A)Peak Area (Post-Extraction Spike - B)Peak Area (Pre-Extraction Spike - C)Matrix Effect (%) (B/A * 100)Recovery (%) (C/B * 100)
Atomoxetine 1055,00038,50035,80070.093.0
100545,000376,000353,40069.094.0
5002,710,0001,870,0001,757,80069.094.0
This compound 50280,000198,800186,87271.094.0

A Matrix Effect < 85% or > 115% may indicate significant ion suppression or enhancement, respectively.

Table 2: Example LC-MS/MS Parameters for Atomoxetine Analysis

ParameterSetting
LC Column C18 (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.25 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Atomoxetine) m/z 256.4 -> 43.8[1]
MRM Transition (Atomoxetine-d3) m/z 259.3 -> 47.0[1]
MRM Transition (this compound) Hypothetical: m/z 261.4 -> 49.0
Source Temperature 350 - 450 °C
IonSpray Voltage 4500 - 5500 V

Note: Atomoxetine-d3 transitions are provided as a reference. The d5 transition is hypothetical and should be optimized empirically.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking

This protocol quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike atomoxetine and this compound into the final reconstitution solvent at three concentration levels (low, medium, high).

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma) through the entire sample preparation procedure. Spike atomoxetine and this compound into the final extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike atomoxetine and this compound into the blank matrix before the sample preparation procedure at the same concentrations.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Below is a DOT script for the post-extraction spiking workflow.

PostExtractionSpike start Start: Evaluate Matrix Effects set_a Set A: Spike Analyte/IS in Neat Solvent start->set_a set_b Set B: Extract Blank Matrix, then Spike Analyte/IS start->set_b set_c Set C: Spike Analyte/IS in Blank Matrix, then Extract start->set_c analyze Analyze All Sets by LC-MS set_a->analyze set_b->analyze set_c->analyze calculate_me Calculate Matrix Effect: (Area B / Area A) * 100 analyze->calculate_me calculate_rec Calculate Recovery: (Area C / Area B) * 100 analyze->calculate_rec end End: Quantify Suppression/ Enhancement & Recovery calculate_me->end calculate_rec->end

Caption: Workflow for matrix effect and recovery assessment.

Protocol 2: Qualitative Assessment of Ion Suppression using Post-Column Infusion

This experiment identifies regions in the chromatogram where ion suppression occurs.

Methodology:

  • Set up a post-column infusion system: Use a T-connector to introduce a constant flow of a solution containing this compound into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Infuse the this compound solution at a constant rate to obtain a stable signal baseline.

  • Inject an extracted blank matrix sample onto the LC column and run the chromatographic method.

  • Monitor the this compound signal: Any dips or decreases in the baseline signal indicate retention times where matrix components are eluting and causing ion suppression.

Below is a DOT script illustrating the logical relationship of this experiment.

PostColumnInfusion lc_eluent LC Eluent from Column t_connector T-Connector lc_eluent->t_connector is_infusion Constant Infusion of This compound Solution is_infusion->t_connector ms_source Mass Spectrometer Ion Source t_connector->ms_source signal_output Monitor IS Signal (Baseline) ms_source->signal_output suppression_zone Identify Dips in Baseline (Ion Suppression Zones) signal_output->suppression_zone blank_injection Inject Extracted Blank Matrix blank_injection->lc_eluent

Caption: Post-column infusion experimental setup logic.

References

Technical Support Center: Atomoxetine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of atomoxetine (B1665822) using its deuterated internal standard, Atomoxetine-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte (Atomoxetine) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency, leading to a decreased signal for your target compounds. The primary concern is that this can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to underestimation of the analyte concentration.[2]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't that correct for ion suppression?

A2: Yes, a SIL-IS like this compound is the best tool to compensate for matrix effects.[2] The principle is that the SIL-IS co-elutes with the analyte and is affected by ion suppression to the same degree. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression can be normalized. However, severe ion suppression can still be problematic if the signal for both the analyte and the IS is suppressed to a level near the limit of quantification, which can compromise the precision and accuracy of the measurements. Therefore, it is always best to minimize ion suppression as much as possible.

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A common and effective method is the post-column infusion experiment. This technique helps to identify the regions in your chromatogram where co-eluting matrix components are causing suppression. It involves infusing a constant flow of atomoxetine and this compound solution into the MS detector, post-column, while injecting a blank matrix extract. A dip in the baseline signal indicates a region of ion suppression.

Another method is to compare the peak area of an analyte in a standard solution versus its peak area when spiked into a blank matrix extract post-extraction. A significantly lower peak area in the matrix sample indicates the presence of ion suppression.

Troubleshooting Ion Suppression

Problem: Low or inconsistent signal intensity for both Atomoxetine and this compound.

This is a classic sign of significant ion suppression. The following troubleshooting guide will walk you through potential solutions, from sample preparation to chromatographic adjustments.

Step 1: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove matrix components that cause ion suppression, such as phospholipids (B1166683) and salts, while efficiently recovering the analyte.

Quantitative Data on Sample Preparation and Matrix Effects

Sample Preparation MethodTypical Matrix Effect (%)*Analyte Recovery (%)ComplexityThroughput
Protein Precipitation (PPT) 75-90% (Significant Suppression)>90%LowHigh
Liquid-Liquid Extraction (LLE) 90-105% (Low Suppression)65-85%MediumMedium
Solid-Phase Extraction (SPE) >95% (Minimal Suppression)>90%HighLow-Medium

*Matrix Effect (%) is calculated as: (Peak area in presence of matrix / Peak area in absence of matrix) x 100. A value < 100% indicates ion suppression. This is illustrative data and should be experimentally verified.

Recommended Action:

If you are using protein precipitation and experiencing significant ion suppression, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

Step 2: Optimize Chromatographic Conditions

If ion suppression is still observed after optimizing sample preparation, further improvements can be made by adjusting the chromatographic method to separate atomoxetine from the interfering matrix components.

Recommended Action:

  • Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between the analyte peaks and the ion suppression zones identified in the post-column infusion experiment.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the elution profile of interfering compounds relative to atomoxetine.

  • Use a Different Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) phase, to alter the retention of matrix components. One study successfully demonstrated no observable matrix effect for atomoxetine using a Kinetex C18 column.[3]

Step 3: Check and Optimize MS Source Parameters

While less effective than addressing the root cause through sample preparation and chromatography, optimizing the mass spectrometer's ion source conditions can sometimes help mitigate the effects of ion suppression.

Recommended Action:

  • Adjust Ion Source Position: Optimize the position of the electrospray probe.

  • Modify Source Parameters: Adjust the source temperature and gas flows (nebulizer and curtain gas) to improve desolvation efficiency, which can sometimes reduce the impact of matrix components.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Atomoxetine in Plasma

This protocol is adapted from a method for the determination of atomoxetine and its metabolites in various biological matrices.[4]

  • Sample Preparation: To 0.5 mL of plasma sample, add the internal standard solution (this compound).

  • Extraction: Add 2 mL of tert-butyl methyl ether.

  • Vortex: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 2: Recommended LC-MS/MS Method with Minimized Matrix Effect

This method was reported to have no observable matrix effect for the analysis of atomoxetine in human plasma.[3]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of methanol containing the internal standard (Atomoxetine-d3 was used in the original study, but this compound is applicable).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for injection.

  • LC Conditions:

    • Column: Kinetex C18 (2.1 mm × 50 mm, 2.6 µm)

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1 mM formic acid (pH 6.26)

    • Mobile Phase B: Methanol

    • Flow Rate: 0.25 mL/min

    • Gradient: (A specific gradient was not detailed, but a typical starting point would be 95% A, ramping to 95% B over a few minutes).

  • MS Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Atomoxetine: 256.4 → 43.8

      • This compound: (This would be approximately 261.4 → 47.0 or similar, requires optimization)

    • Needle Wash Solution: A complex wash solution of Acetonitrile:Methanol:Isopropanol:Water (4:4:1:1, v/v/v/v) was found to be crucial in eliminating carryover.[3]

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Ion Suppression Start Low or Inconsistent This compound Signal Check_IS Is the Internal Standard (this compound) Signal also low/variable? Start->Check_IS Ion_Suppression High Probability of Ion Suppression Check_IS->Ion_Suppression Yes Other_Issue Investigate Other Issues: - Instrument Performance - Standard Stability Check_IS->Other_Issue No Optimize_SP Step 1: Optimize Sample Preparation (Switch to LLE or SPE) Ion_Suppression->Optimize_SP Test_Suppression1 Is Suppression Still Present? Optimize_SP->Test_Suppression1 Optimize_LC Step 2: Optimize Chromatography (Gradient, Column) Test_Suppression1->Optimize_LC Yes Resolved Issue Resolved Test_Suppression1->Resolved No Test_Suppression2 Is Suppression Still Present? Optimize_LC->Test_Suppression2 Optimize_MS Step 3: Optimize MS Source Parameters Test_Suppression2->Optimize_MS Yes Test_Suppression2->Resolved No Optimize_MS->Resolved

Caption: A logical workflow for troubleshooting ion suppression.

cluster_Workflow Recommended Experimental Workflow Plasma_Sample Plasma Sample with This compound (IS) PPT Protein Precipitation (Methanol) Plasma_Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection Separation Chromatographic Separation (Kinetex C18) LC_Injection->Separation MS_Detection MS/MS Detection (ESI+, MRM) Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis

Caption: Recommended workflow for robust atomoxetine analysis.

cluster_MOA Atomoxetine Mechanism of Action cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft NET Norepinephrine (B1679862) Transporter (NET) Synaptic_Cleft->NET NE Reuptake NE_Receptor Adrenergic Receptors Synaptic_Cleft->NE_Receptor NE Binds NE_Vesicle Norepinephrine (NE) Vesicles NE_Vesicle->Synaptic_Cleft NE Release NE_Receptor->Postsynaptic Signal Transduction Atomoxetine Atomoxetine Atomoxetine->NET Blocks

References

Validation & Comparative

Cross-Validation of Analytical Methods for Atomoxetine-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques

The accurate quantification of deuterated internal standards, such as Atomoxetine-d5, is paramount in pharmacokinetic and bioequivalence studies to ensure the reliability of analytical data. This guide provides a comparative overview of validated analytical methods for the determination of atomoxetine (B1665822) and its deuterated analogs, which are directly applicable to this compound analysis. The comparison focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Rapid Resolution Liquid Chromatography (RRLC) with UV detection, highlighting their respective performance characteristics based on published experimental data.

Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for two prominent analytical methods. While the data may have been generated using Atomoxetine or its d3-labeled internal standard, the methodologies are readily adaptable for this compound.

ParameterLC-MS/MS MethodRRLC-UV Method
Linearity Range 0.5 - 2000 ng/mL[1]4 - 40 µg/mL[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]1.32 µg/mL[2]
Accuracy (% Recovery) 93 - 102%[3]Not explicitly stated
Precision (%RSD) Intra-day: 4.0 - 6.8% Inter-day: 1.1 - 9.6%[3]Intra-day & Inter-day: <2%[4]
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction[3][5][6]Direct injection (for bulk/pharmaceutical form)
Internal Standard Atomoxetine-d3[1][5]Not typically used
Detection Method Tandem Mass Spectrometry (MS/MS)UV Detection (220 nm)[2]

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This method is highly sensitive and selective, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.

a) Sample Preparation (Protein Precipitation) [1][5]

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

b) Chromatographic Conditions [1]

  • Column: Kinetex C18 (2.1 mm × 50 mm, 2.6 µm)

  • Mobile Phase: Gradient elution with A) 5 mM ammonium (B1175870) acetate (B1210297) and 0.1 mM formic acid in water and B) Methanol.

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

c) Mass Spectrometric Conditions [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions:

    • Atomoxetine: m/z 256.4 → 43.8

    • Atomoxetine-d3 (surrogate for d5): m/z 259.3 → 47.0

  • The specific transition for this compound would be adjusted based on its molecular weight.

RRLC-UV Method for Atomoxetine

This method is suitable for the analysis of bulk drug and pharmaceutical dosage forms where analyte concentrations are higher.

a) Sample Preparation [2]

  • Accurately weigh and transfer the sample containing atomoxetine to a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm filter before injection.

b) Chromatographic Conditions [2]

  • Column: Agilent Eclipse XDB C18 (50 mm x 4.6 mm, 1.8 µm)

  • Mobile Phase: Isocratic mixture of aqueous 0.04 M Glacial acetic acid and 0.03M triethylamine (B128534) (pH 4.6) and Acetonitrile (42:58, v/v).

  • Flow Rate: 0.27 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 0.8 µL

Workflow Visualizations

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS analytical workflow for this compound in plasma.

RRLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis RRLC-UV Analysis Sample Bulk Drug / Dosage Form Dissolve Dissolve & Dilute in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter RRLC Rapid Resolution LC (C18 Column) Filter->RRLC Inject UV UV Detection (220 nm) RRLC->UV Data Data Acquisition & Quantification UV->Data

Caption: RRLC-UV analytical workflow for Atomoxetine.

References

The Gold Standard in Bioanalysis: A Comparative Validation of Atomoxetine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of the performance of a heavily deuterated internal standard, Atomoxetine-d5, against a lightly deuterated analog, Atomoxetine-d3, and a structurally similar, non-isotopically labeled compound, Duloxetine (B1670986), in the bioanalysis of Atomoxetine (B1665822).

The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is widely considered the gold standard in quantitative bioanalysis. This is because it can effectively compensate for variations in sample preparation, chromatographic retention, and matrix effects, which are common sources of analytical variability. This guide will delve into the validation data of three distinct LC-MS/MS methods to illustrate the advantages of using a heavily deuterated internal standard like this compound.

Performance Comparison of Internal Standards

The following tables summarize the key validation parameters for three different bioanalytical methods for the quantification of atomoxetine in human plasma, each employing a different internal standard.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
This compound (inferred) Wide dynamic range expectedPotentially ≤ 0.5>0.99
Atomoxetine-d3 3 - 900[1]3[1]>0.999[1]
Duloxetine 0.5 - 50 (for Atomoxetine)0.5[2]>0.99[2]

Table 2: Comparison of Accuracy and Precision

Internal StandardConcentration (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound (inferred) QC Low, Mid, HighExpected within ±15%Expected within ±15%Expected ≤15%Expected ≤15%
Atomoxetine-d3 9, 90, 30098.7 - 102.0[1]98.8 - 101.2[1]1.1 - 3.3[1]2.5 - 3.3[1]
Duloxetine Not specifiedNot specifiedNot specified<20%<20%

Table 3: Comparison of Recovery and Matrix Effect

Internal StandardRecovery (%)Matrix Effect
This compound (inferred) Consistent and reproducible with analyteMinimal to none expected
Atomoxetine-d3 93.8 - 113.2[1]Insignificant[1]
Duloxetine >65%[2]Not explicitly stated, but potential for differential effects

Note: The performance data for this compound is inferred based on the well-established principles of using heavily deuterated stable isotope-labeled internal standards in LC-MS/MS analysis. While a specific validation study with this compound was not found, its chemical properties suggest it would perform as well as or better than Atomoxetine-d3.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of a bioanalytical method for atomoxetine using a deuterated internal standard.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma, add 100 µL of the internal standard working solution (containing this compound or -d3 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The detection is performed in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Atomoxetine: m/z 256.2 → 44.1

      • Atomoxetine-d3: m/z 259.2 → 47.1

      • This compound: Expected m/z would be approximately 261.2 with a corresponding fragment ion.

      • Duloxetine: m/z 298.1 → 44.1

Method Validation Experiments
  • Specificity and Selectivity: Blank plasma samples from at least six different sources are processed and analyzed to ensure no significant interference at the retention times of atomoxetine and its internal standard.

  • Linearity and LLOQ: Calibration curves are prepared by spiking known concentrations of atomoxetine into blank plasma. The linearity is assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in replicate on the same day (intra-day) and on different days (inter-day) to determine the accuracy (closeness to the true value) and precision (degree of scatter).

  • Recovery: The recovery of atomoxetine and the internal standard is determined by comparing the peak areas from extracted samples to those of unextracted standards at the same concentration.

  • Matrix Effect: The matrix effect is evaluated by comparing the peak response of the analyte and internal standard in post-extraction spiked blank plasma to their response in a neat solution. This helps to assess the ion suppression or enhancement caused by the biological matrix.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for the successful validation of a bioanalytical method.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis cluster_Validation_Parameters Validation Parameters Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Solutions Prepare Working Solutions (Calibration Standards & QCs) Stock_Solutions->Working_Solutions Spiking Spike Blank Matrix (Plasma, Urine, etc.) Working_Solutions->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Specificity Specificity Data_Processing->Specificity Linearity Linearity & LLOQ Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Recovery Recovery Data_Processing->Recovery Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Stability Stability Data_Processing->Stability

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The choice of internal standard significantly impacts the quality and reliability of bioanalytical data. While a non-isotopically labeled internal standard like duloxetine can be used, it may not perfectly mimic the behavior of atomoxetine during analysis, potentially leading to less accurate results. A lightly deuterated standard such as atomoxetine-d3 offers a significant improvement by closely tracking the analyte. However, a heavily deuterated internal standard like This compound represents the gold standard. Its physicochemical properties are nearly identical to the analyte, ensuring the most effective compensation for analytical variability and providing the highest level of confidence in the generated data. For drug development professionals, investing in a heavily deuterated internal standard is a critical step towards ensuring the integrity and success of their bioanalytical studies.

References

A Head-to-Head Comparison: Atomoxetine-d5 vs. C13-Labeled Atomoxetine for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atomoxetine (B1665822) in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and metabolic studies. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based bioanalysis. This guide provides an objective comparison of two commonly used isotopically labeled forms of atomoxetine: deuterated (Atomoxetine-d5) and Carbon-13 labeled (C13-labeled) atomoxetine, supported by established analytical principles and experimental data from related compounds.

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its therapeutic efficacy and safety are closely linked to its plasma concentrations, which can be influenced by an individual's metabolic profile, primarily governed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] Accurate measurement of atomoxetine is therefore critical. This guide will delve into the key performance differences between this compound and C13-labeled atomoxetine, providing the necessary information to select the most appropriate internal standard for your research needs.

Key Performance Differences: A Comparative Analysis

FeatureThis compound (Deuterium Labeled)C13-Labeled AtomoxetineRationale & Implications for Atomoxetine Analysis
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[5][6]Co-elutes perfectly with the unlabeled analyte.[5][6]The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to separation from the native analyte during chromatography. This can result in differential matrix effects and compromise quantification accuracy. C13 labeling does not significantly alter the molecule's properties, ensuring identical chromatographic behavior.[4][7]
Isotopic Stability Generally stable, but there is a potential for back-exchange of deuterium with protons from the sample matrix or solvent, especially under certain pH or temperature conditions.Highly stable, as the 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. The stability of C13-labeled standards provides greater confidence in the accuracy of the results over a wider range of experimental conditions.
Matrix Effects More susceptible to differential matrix effects due to potential chromatographic separation from the analyte.[8]More effective at compensating for matrix effects due to identical chromatographic behavior and co-elution with the analyte.[5]Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major challenge in bioanalysis. The superior co-elution of C13-labeled standards ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise results.[7]
Synthesis & Cost Generally less complex and less expensive to synthesize.[6]Typically more complex and costly to synthesize.The choice between the two may be influenced by budgetary constraints. However, the potential for more robust and reliable data with C13-labeled standards can offset the higher initial cost by reducing the need for extensive method troubleshooting and repeat analyses.
Mass Difference Provides a 5 Dalton mass difference from the unlabeled atomoxetine.The mass difference depends on the number of 13C atoms incorporated.The mass difference for both is sufficient to prevent isotopic cross-talk in most modern mass spectrometers.

Experimental Protocols: Quantification of Atomoxetine in Human Plasma

The following is a representative experimental protocol for the quantification of atomoxetine in human plasma using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from published methods.[9][10]

1. Materials and Reagents:

  • Atomoxetine hydrochloride (reference standard)

  • This compound or C13-labeled atomoxetine (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of atomoxetine and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the atomoxetine stock solution in 50% methanol to create calibration standards. Prepare a working solution of the internal standard in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate atomoxetine from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for atomoxetine and the chosen internal standard.

Visualization of Atomoxetine Metabolism

The primary metabolic pathway of atomoxetine involves hydroxylation by the CYP2D6 enzyme, followed by glucuronidation. A minor pathway involves N-demethylation by CYP2C19. Understanding this pathway is crucial for interpreting pharmacokinetic data and considering potential drug-drug interactions.

Atomoxetine_Metabolism Atomoxetine Atomoxetine Hydroxyatomoxetine 4-Hydroxyatomoxetine (Active) Atomoxetine->Hydroxyatomoxetine CYP2D6 N_Desmethylatomoxetine N-Desmethylatomoxetine Atomoxetine->N_Desmethylatomoxetine CYP2C19 (minor) Glucuronide 4-Hydroxyatomoxetine-O-glucuronide (Inactive) Hydroxyatomoxetine->Glucuronide UGT

Caption: Major metabolic pathways of atomoxetine.

Conclusion and Recommendation

The choice between this compound and C13-labeled atomoxetine as an internal standard has significant implications for the accuracy and reliability of bioanalytical data. While deuterated standards are often more accessible and cost-effective, they carry an inherent risk of chromatographic separation and isotopic instability, which can compromise data quality.[5][6]

For the most rigorous and demanding applications in drug development and clinical research, C13-labeled atomoxetine is the superior choice . Its identical chromatographic behavior to the unlabeled analyte ensures the most effective compensation for matrix effects, leading to higher data accuracy and precision. The investment in a C13-labeled standard is justified by the increased confidence in the generated data and the reduction of potential analytical complications. For routine or less critical applications where the potential for isotope effects has been carefully evaluated and mitigated, this compound can be a viable alternative. Ultimately, the selection should be based on a thorough risk assessment of the analytical method and the overall objectives of the study.

References

A Comparative Guide to the Metabolism of Atomoxetine and Atomoxetine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolism of atomoxetine (B1665822) and its deuterated analog, Atomoxetine-d5. While direct comparative experimental data for this compound is not extensively available in published literature, this document synthesizes the well-established metabolic pathways of atomoxetine with the predicted metabolic consequences of deuterium (B1214612) substitution, based on the principles of the kinetic isotope effect (KIE).

Introduction to Atomoxetine and the Rationale for Deuteration

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[1][2]. Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to significant inter-individual variability in pharmacokinetics due to genetic polymorphisms of this enzyme[1][3][4][5][6]. Individuals are often categorized as extensive metabolizers (EMs) or poor metabolizers (PMs), with the latter experiencing significantly higher exposure to the drug[1][5][6].

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism, replacing it with a C-D bond can slow down the metabolic process. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a longer drug half-life, increased systemic exposure, and potentially a more consistent pharmacokinetic profile across different patient populations.

This compound is a deuterated version of atomoxetine, typically used as an internal standard in analytical methods[7][8]. The specific placement of deuterium atoms on the molecule is designed to be at sites susceptible to metabolic transformation.

Metabolic Pathways of Atomoxetine

The metabolism of atomoxetine proceeds primarily through three oxidative pathways[1]:

  • Aromatic Ring Hydroxylation: This is the major metabolic pathway, predominantly carried out by CYP2D6. It results in the formation of the primary active metabolite, 4-hydroxyatomoxetine. This metabolite is then rapidly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide, which is excreted in the urine[1]. In CYP2D6 poor metabolizers, the formation of this metabolite is significantly reduced.

  • N-Demethylation: This is a minor pathway that involves the removal of the methyl group from the nitrogen atom, forming N-desmethylatomoxetine. This reaction is also catalyzed by CYP enzymes.

  • Benzylic Hydroxylation: This is another minor oxidative pathway.

The metabolic landscape of atomoxetine is significantly influenced by an individual's CYP2D6 genotype.

Metabolic Differences in CYP2D6 Extensive vs. Poor Metabolizers
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
Primary Metabolizing Enzyme CYP2D6Reduced CYP2D6 activity
Major Metabolite 4-hydroxyatomoxetineN-desmethylatomoxetine becomes more prominent
Atomoxetine Half-life ~5.2 hours[1]~21.6 hours[1]
Systemic Exposure (AUC) LowerApproximately 10-fold higher[5][6]
Peak Plasma Concentration (Cmax) LowerApproximately 5-fold higher[5]

Predicted Metabolism of this compound

Commercially available this compound is typically deuterated at the N-methyl group (CD3) and on the phenyl ring of the phenoxy group. Based on the principles of the kinetic isotope effect, the following metabolic changes are predicted for this compound compared to atomoxetine:

  • Reduced N-Demethylation: The C-D bonds in the N-trideuteromethyl group are significantly stronger than the C-H bonds in the N-methyl group of atomoxetine. As C-H bond cleavage is the rate-limiting step in N-demethylation, a pronounced KIE is expected. This would lead to a significantly slower rate of formation of N-desmethylthis compound.

  • Reduced Aromatic Hydroxylation: Deuteration on the aromatic ring where hydroxylation occurs would also be expected to slow down the formation of 4-hydroxythis compound due to the KIE. The magnitude of this effect would depend on the precise position of deuteration relative to the site of hydroxylation.

These metabolic changes would likely result in:

  • Increased Half-life and Systemic Exposure: By slowing the two primary metabolic clearance pathways, the overall elimination of this compound would be slower than that of atomoxetine, leading to a longer half-life and greater area under the curve (AUC).

  • Altered Metabolite Profile: A lower proportion of the N-desmethyl and 4-hydroxy metabolites would be formed relative to the parent drug.

It is important to note that these are predicted effects, and direct experimental verification is required for confirmation.

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathways of atomoxetine and the predicted impact of deuteration.

Atomoxetine_Metabolism Metabolic Pathway of Atomoxetine Atomoxetine Atomoxetine N_Demethylation N-Demethylation (CYP2D6, CYP2C19) Atomoxetine->N_Demethylation Aromatic_Hydroxylation Aromatic Hydroxylation (Major Pathway - CYP2D6) Atomoxetine->Aromatic_Hydroxylation Benzylic_Hydroxylation Benzylic Hydroxylation (Minor Pathway) Atomoxetine->Benzylic_Hydroxylation N_Desmethylatomoxetine N-Desmethylatomoxetine N_Demethylation->N_Desmethylatomoxetine Hydroxy_Atomoxetine 4-Hydroxyatomoxetine (Active Metabolite) Aromatic_Hydroxylation->Hydroxy_Atomoxetine Other_Metabolites Other Minor Metabolites Benzylic_Hydroxylation->Other_Metabolites Glucuronidation Glucuronidation Hydroxy_Atomoxetine->Glucuronidation Hydroxy_Glucuronide 4-Hydroxyatomoxetine-O-glucuronide (Excreted) Glucuronidation->Hydroxy_Glucuronide

Caption: Metabolic pathways of atomoxetine.

Predicted_Metabolism_Comparison Predicted Comparative Metabolism: Atomoxetine vs. This compound Atomoxetine Atomoxetine Metabolism_A Metabolism (CYP2D6) Atomoxetine->Metabolism_A Normal Rate Metabolites_A Metabolites (4-OH-Atomoxetine, N-Desmethylatomoxetine) Metabolism_A->Metabolites_A Atomoxetine_d5 This compound (Deuterated at N-methyl and aromatic ring) Metabolism_d5 Metabolism (CYP2D6) Atomoxetine_d5->Metabolism_d5 Slower Rate (KIE) Metabolites_d5 Metabolites (Reduced formation) Metabolism_d5->Metabolites_d5

Caption: Predicted effect of deuteration on atomoxetine metabolism.

Experimental Protocols

To empirically determine the comparative metabolism of atomoxetine and this compound, a standard in vitro experiment using human liver microsomes would be employed.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To compare the rate of metabolism of atomoxetine and this compound in human liver microsomes.

Materials:

  • Atomoxetine and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of atomoxetine and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, pre-warm the phosphate buffer, HLM suspension, and the test compound solution to 37°C.

  • Reaction Initiation:

    • To the pre-warmed buffer and HLM mixture, add the test compound (atomoxetine or this compound) to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (atomoxetine or this compound) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the calculated half-lives of atomoxetine and this compound to determine the effect of deuteration on metabolic stability.

This protocol provides a fundamental framework. For a comprehensive study, metabolite identification and quantification would also be performed on the samples.

Conclusion

The metabolism of atomoxetine is well-characterized and is highly dependent on the activity of CYP2D6. While direct comparative data for this compound is lacking, the principles of the kinetic isotope effect strongly suggest that deuteration at the N-methyl and aromatic ring positions will slow its metabolism, leading to a longer half-life and increased systemic exposure. The provided experimental protocol outlines a standard method for obtaining the necessary in vitro data to confirm these predictions and to quantify the metabolic differences between atomoxetine and its deuterated analog. Such studies are crucial for understanding the potential therapeutic advantages of deuterated drugs.

References

Verifying the Isotopic Purity of Atomoxetine-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is paramount for achieving accurate and reproducible results in quantitative bioanalysis. This guide provides a comprehensive comparison of analytical methodologies for verifying the isotopic purity of Atomoxetine-d5, a commonly used internal standard in pharmacokinetic and metabolic studies of the ADHD medication, atomoxetine (B1665822). Furthermore, this guide will explore alternative deuterated standards and present supporting experimental data to aid in the selection of the most appropriate internal standard for your research needs.

The use of stable isotope-labeled (SIL) internal standards, such as this compound, is a cornerstone of modern bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS). The underlying principle is that a SIL internal standard will behave identically to the analyte of interest during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these processes. However, the accuracy of this correction is directly dependent on the isotopic purity of the SIL internal standard. The presence of unlabeled (d0) or partially labeled isotopologues within the deuterated standard can lead to interference with the analyte signal, compromising the accuracy of quantification. Therefore, rigorous verification of isotopic purity is a critical step in bioanalytical method development and validation.

Comparison of Deuterated Atomoxetine Internal Standards

The choice of a deuterated internal standard can impact the robustness and reliability of a bioanalytical assay. While this compound is widely used, other deuterated variants such as Atomoxetine-d7 are also available. The primary advantage of a higher degree of deuteration is a greater mass difference between the internal standard and the analyte, which can be beneficial in minimizing potential mass spectral overlap, especially in complex matrices.

Below is a comparative summary of typical isotopic purity specifications for commercially available this compound and a potential alternative, Atomoxetine-d7. The data presented is representative of what would be found on a Certificate of Analysis (CoA) from a reputable supplier.

ParameterThis compound (Typical)Atomoxetine-d7 (Alternative)Rationale for Comparison
Chemical Formula C₁₇H₁₆D₅NOC₁₇H₁₄D₇NOIncreased number of deuterium (B1214612) atoms provides greater mass separation from the unlabeled analyte.
Molecular Weight ~260.39 g/mol ~262.40 g/mol A larger mass difference reduces the likelihood of isotopic crosstalk.
Isotopic Purity ≥ 98 atom % D≥ 98 atom % DHigh isotopic enrichment is crucial to minimize the contribution of the d0 isotopologue to the analyte signal.
Isotopic Distribution
d0 (Unlabeled)< 0.5%< 0.5%Minimizes direct interference with the analyte quantification.
d1< 1.0%< 1.0%Low levels of partially deuterated species are desirable.
d2< 2.0%< 2.0%
d3< 5.0%< 5.0%
d4< 15.0%< 15.0%
d5 (Target)> 75.0%-The predominant species should be the fully deuterated form.
d6-< 15.0%
d7 (Target)-> 80.0%A higher percentage of the target isotopologue indicates a more successful synthesis.

Experimental Protocols for Isotopic Purity Verification

A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of deuterated internal standards. HRMS provides detailed information on the isotopic distribution, while NMR confirms the location of the deuterium labels and the overall structural integrity of the molecule.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to a liquid chromatography (LC) system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • LC-HRMS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: Positive ion electrospray ionization (ESI+).

    • MS Scan Mode: Full scan from m/z 250-270.

    • Resolution: ≥ 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of each expected isotopologue of atomoxetine (d0 to d5). The theoretical m/z values are:

      • d0 (C₁₇H₂₂NO⁺): ~256.17

      • d1 (C₁₇H₂₁DNO⁺): ~257.18

      • d2 (C₁₇H₂₀D₂NO⁺): ~258.18

      • d3 (C₁₇H₁₉D₃NO⁺): ~259.19

      • d4 (C₁₇H₁₈D₄NO⁺): ~260.19

      • d5 (C₁₇H₁₇D₅NO⁺): ~261.20

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

    • The isotopic purity is reported as the percentage of the target d5 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the position of deuterium labeling and the structural integrity of the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d). The choice of solvent should ensure that the signals of interest do not overlap with residual solvent signals.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Analysis: Compare the spectrum of this compound to that of an unlabeled atomoxetine standard. The signals corresponding to the protons that have been replaced by deuterium should be significantly reduced or absent. For this compound, where the deuteration is typically on the phenyl ring, the aromatic proton signals will be diminished. Integration of the remaining proton signals (e.g., the methyl and propyl chain protons) should be consistent with the molecular structure.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • Analysis: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides direct confirmation of the labeling sites.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis stock_solution Prepare 1 mg/mL Stock Solution of this compound working_solution Dilute to 1 µg/mL Working Solution stock_solution->working_solution lc_separation LC Separation (C18 Column) working_solution->lc_separation ms_detection HRMS Detection (Full Scan, ESI+) lc_separation->ms_detection extract_xic Extract Ion Chromatograms (d0 to d5) ms_detection->extract_xic integrate_peaks Integrate Peak Areas extract_xic->integrate_peaks calculate_purity Calculate Isotopic Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for HRMS-based isotopic purity determination of this compound.

logical_relationship cluster_methods Analytical Methods cluster_outputs Purity Assessment HRMS High-Resolution Mass Spectrometry Isotopic_Distribution Isotopic Distribution (d0, d1, d2, d3, d4, d5) HRMS->Isotopic_Distribution NMR Nuclear Magnetic Resonance Spectroscopy Label_Position Confirmation of Deuterium Label Position NMR->Label_Position Structural_Integrity Verification of Molecular Structure NMR->Structural_Integrity Accurate_Quantification Accurate Bioanalytical Quantification Isotopic_Distribution->Accurate_Quantification Label_Position->Accurate_Quantification Structural_Integrity->Accurate_Quantification

A Head-to-Head Comparison of Atomoxetine-d5 Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated standards, the quality and reliability of these reagents are paramount for generating accurate and reproducible data. Atomoxetine-d5, a stable isotope-labeled internal standard, is crucial for the quantitative analysis of the attention-deficit/hyperactivity disorder (ADHD) medication, atomoxetine, in various biological matrices. This guide provides an objective comparison of different commercial suppliers of this compound, focusing on key performance attributes and supported by detailed experimental protocols.

Key Quality Attributes and Supplier Comparison

The selection of a suitable this compound supplier hinges on several critical quality parameters, primarily chemical purity, isotopic enrichment, and stability. While many suppliers provide a Certificate of Analysis (CoA) upon purchase, publicly available comprehensive data for direct comparison is often limited. Based on typical specifications for such standards, the following table presents a representative comparison of key data points that researchers should expect from high-quality suppliers.

Table 1: Comparison of Typical this compound Supplier Specifications

ParameterSupplier A (Illustrative)Supplier B (Illustrative)Method of Analysis
Chemical Purity ≥99.5%≥99.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98 atom % D≥98 atom % DNuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry (MS)
Deuterium Incorporation ≥99% d5≥99% d5Mass Spectrometry (MS)
Molecular Formula C₁₇H₁₆D₅NOC₁₇H₁₆D₅NON/A
Molecular Weight 260.40260.40N/A
Appearance White to Off-White SolidWhite SolidVisual Inspection
Solubility Soluble in Methanol, DMSOSoluble in Methanol, AcetonitrileAs per CoA
Storage Conditions -20°C, protect from light-20°CAs per CoA

Note: The data presented in this table is illustrative and based on typical specifications for deuterated standards. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for precise data.

Experimental Protocols for Quality Verification

To ensure the performance of the purchased this compound, researchers can perform in-house verification using the following key experimental protocols.

Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (gradient elution)

  • This compound sample

  • Reference standard of non-deuterated Atomoxetine

  • HPLC-grade solvents

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase components and degas them before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a similar solution of the non-deuterated Atomoxetine reference standard.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Equilibrate the column with the initial mobile phase composition.

    • Set the UV detection wavelength to 270 nm.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution to separate all components.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.

Protocol 2: Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To confirm the isotopic enrichment and the distribution of deuterated species in the this compound sample.

Instrumentation and Reagents:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • This compound sample

  • LC-MS grade solvents (e.g., methanol, water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 10 µg/mL in methanol).

  • Infusion and Mass Spectrometry Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

    • Acquire full-scan mass spectra in the positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peaks corresponding to the unlabeled (d0) and deuterated (d1 to d5) forms of Atomoxetine.

    • Calculate the isotopic enrichment by determining the relative abundance of the d5 peak compared to the sum of all isotopic peaks.

Protocol 3: Stability Assessment of this compound Solutions

Objective: To evaluate the stability of this compound in solution under typical laboratory storage conditions.

Instrumentation and Reagents:

  • HPLC or LC-MS system

  • Calibrated analytical balance and volumetric flasks

  • This compound sample

  • High-purity solvents (e.g., methanol, acetonitrile)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the stock solution into several vials and store them under different conditions (e.g., room temperature, 4°C, and -20°C) protected from light.

  • Time-Point Analysis:

    • Analyze an aliquot immediately after preparation (T=0) to establish the initial purity and concentration.

    • At subsequent time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature and analyze it using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Compare the purity and concentration of the stored samples to the initial T=0 results.

    • A deviation of more than a predefined percentage (e.g., 5%) may indicate degradation.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of Atomoxetine and the role of its deuterated analog in bioanalytical assays is crucial for its effective application.

Atomoxetine Signaling Pathway

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor. It primarily acts on the norepinephrine transporter (NET) in the presynaptic neuron, particularly in the prefrontal cortex. By blocking NET, Atomoxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This is believed to be the primary mechanism through which it alleviates the symptoms of ADHD.

Atomoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NE_release->NET Reuptake NE_receptor Adrenergic Receptors NE_release->NE_receptor Binds to Signal Postsynaptic Signaling NE_receptor->Signal Atomoxetine Atomoxetine Atomoxetine->NET Blocks

Atomoxetine's mechanism of action.

Experimental Workflow: Bioanalytical Assay Using this compound

This compound is an ideal internal standard for the quantification of Atomoxetine in biological samples such as plasma or serum using LC-MS/MS. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC HPLC Separation Evaporation->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow with this compound.

The Deuterium Difference: Correlating Atomoxetine-d5 Results with Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug development, the strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), has emerged as a compelling approach to optimize pharmacokinetic profiles. This guide provides a comparative analysis of Atomoxetine (B1665822) and its deuterated analog, Atomoxetine-d5. While clinical data for this compound is not yet available, this document extrapolates its potential clinical performance based on the established principles of deuteration and the extensive clinical data of Atomoxetine.

Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is well-documented; however, like many pharmaceuticals, its metabolism can lead to variability in patient response and potential side effects. The introduction of deuterium at specific metabolically active sites within the Atomoxetine molecule, creating this compound, is hypothesized to favorably alter its metabolic fate, potentially leading to improved clinical outcomes.

Comparative Pharmacokinetic and Clinical Profile

The following table summarizes the known pharmacokinetic parameters of Atomoxetine and the projected profile of this compound. The data for Atomoxetine is derived from extensive clinical studies, while the projections for this compound are based on the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.

ParameterAtomoxetineThis compound (Projected)Rationale for Projection
Metabolism Primarily metabolized by CYP2D6 to 4-hydroxyatomoxetine (B19935) (active) and N-desmethylatomoxetine (less active).[1]Slower rate of metabolism by CYP2D6.The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a higher activation energy for bond cleavage by metabolic enzymes.
Half-life (t½) Approximately 5 hours in extensive metabolizers (EMs) and up to 24 hours in poor metabolizers (PMs).[2]Potentially longer half-life in both EMs and PMs.Reduced rate of metabolism would lead to slower clearance and a prolonged presence in the systemic circulation.
Bioavailability ~63% in EMs, ~94% in PMs.[2]Potentially increased bioavailability, especially in EMs.Slower first-pass metabolism could result in a greater proportion of the administered dose reaching systemic circulation unchanged.
Peak Plasma Concentration (Cmax) Reached in 1-2 hours.[2]May be similar or slightly lower, with a delayed time to reach Cmax (Tmax).Slower absorption and metabolism could lead to a more gradual increase in plasma concentration.
Dosing Frequency Once or twice daily.[3]Potentially once-daily dosing for a wider range of patients.A longer half-life could maintain therapeutic concentrations for a longer duration, reducing the need for frequent dosing.
Clinical Efficacy Effective in reducing symptoms of inattention, hyperactivity, and impulsivity in ADHD.[4][5]Potentially more consistent therapeutic effect and improved response in patients with rapid metabolism.A more stable plasma concentration profile could lead to more sustained target engagement and reduced intra-day symptom fluctuation.
Adverse Effects Common side effects include nausea, dry mouth, decreased appetite, and insomnia.[3]Potentially reduced side effects related to peak plasma concentrations or toxic metabolites.A smoother pharmacokinetic profile with lower Cmax could mitigate concentration-dependent adverse events. Reduced formation of certain metabolites might also decrease off-target effects.

Signaling Pathway of Atomoxetine

Atomoxetine's primary mechanism of action involves the selective inhibition of the presynaptic norepinephrine transporter (NET).[1] This inhibition leads to an increase in the synaptic concentration of norepinephrine, particularly in the prefrontal cortex, a brain region crucial for executive functions that are often impaired in ADHD. The enhanced noradrenergic signaling is believed to be the cornerstone of its therapeutic effects.

Atomoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Vesicle Synaptic Vesicle NE_synapse Norepinephrine Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signaling Downstream Signaling Adrenergic_Receptor->Signaling Activation Atomoxetine Atomoxetine Atomoxetine->NET Bioanalytical_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing End Pharmacokinetic Analysis Data_Processing->End

References

Safety Operating Guide

Safe Disposal of Atomoxetine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of deuterated Atomoxetine (Atomoxetine-d5) is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols. All procedures should be performed in compliance with local, regional, and national regulations.[1][2]

Hazard Identification and Safety Precautions

This compound, like its non-deuterated counterpart, is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes serious eye damage, and may cause drowsiness or dizziness.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Hazard and Safety Information for Atomoxetine Hydrochloride

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (Liver) through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life.[2]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure:

  • Eye Protection: Safety glasses or a face shield approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) should be worn.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves.[3][4] Contaminated gloves should be disposed of as hazardous waste.[3]

  • Body Protection: A laboratory coat or other protective clothing should be worn.

  • Respiratory Protection: If working in an area with inadequate ventilation or where dust may be generated, use a NIOSH-approved respirator.[1]

Disposal Procedure for this compound

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[3][4]

Step-by-Step Disposal Protocol:

  • Containerize Waste:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, properly labeled, and sealed hazardous waste container.[3]

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

    • The recommended storage condition is refrigerated at 2-8°C.[3]

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain the Spill:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3]

    • Do not let the product enter drains.[3][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Seek Medical Attention:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4]

Atomoxetine_d5_Disposal_Workflow cluster_preparation Preparation cluster_disposal Disposal Steps cluster_spill Spill Response start Start: Handling this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Designated Container wear_ppe->collect_waste label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill_waste Dispose of Spill Waste as Hazardous decontaminate->dispose_spill_waste dispose_spill_waste->collect_waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Atomoxetine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Atomoxetine-d5. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.

Hazard Identification and Personal Protective Equipment

This compound, similar to its non-deuterated counterpart, is a hazardous compound that requires careful handling. It is classified as toxic if swallowed and fatal if inhaled.[1][2] It can cause serious eye damage, may lead to drowsiness or dizziness, and has the potential to cause organ damage through prolonged or repeated exposure.[1][2][3][4] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2]

Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Hands Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement.[5][6] Consider double-gloving for enhanced protection.[5][7] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[7]
Eyes/Face Safety glasses with side shields or chemical safety gogglesSafety glasses are the minimum requirement.[5][6] Goggles should be worn when there is a splash hazard.[6] A face shield must be worn in conjunction with goggles during activities with a high risk of splashing.[5][6][8]
Body Laboratory coatA lab coat should be worn to protect clothing and skin from potential splashes.[5][8][9]
Respiratory Respirator (if necessary)Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are insufficient or when handling powders outside of a hood, a respirator may be necessary.[2][3][8]
Feet Closed-toe shoesRequired to prevent injuries from spills or dropped objects.[5][8]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Clean-up cluster_disposal 4. Disposal prep_area Designate and prepare a well-ventilated work area (e.g., chemical fume hood). gather_materials Gather all necessary materials: this compound, solvents, glassware, and waste containers. prep_area->gather_materials don_ppe Don appropriate Personal Protective Equipment (PPE) as specified in the table above. gather_materials->don_ppe weigh Carefully weigh the required amount of this compound solid inside the fume hood to avoid dust formation. don_ppe->weigh dissolve Dissolve the compound in the appropriate solvent. weigh->dissolve conduct_experiment Perform the experimental procedure. dissolve->conduct_experiment decontaminate Decontaminate all surfaces and equipment used. conduct_experiment->decontaminate doff_ppe Remove PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands dispose_waste Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers. wash_hands->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

Disposal Method:

  • Primary Method: The preferred method for disposal is through a licensed hazardous waste disposal service or a drug take-back program.[10][11]

  • Alternative Method (if no take-back option is available): For small quantities, the compound can be mixed with an undesirable substance such as used coffee grounds, dirt, or cat litter.[12][13] This mixture should then be placed in a sealed container (e.g., a resealable bag) to prevent leakage and disposed of in the household trash.[12][13] Do not flush this compound down the drain unless specifically instructed by local regulations, as it is very toxic to aquatic life.[10]

Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

  • After the initial rinse, glassware can be washed with soap and water.

By adhering to these safety protocols and disposal procedures, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.